molecular formula C14H26N2O3 B2507740 Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate CAS No. 1367705-87-0

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

カタログ番号: B2507740
CAS番号: 1367705-87-0
分子量: 270.373
InChIキー: TWRXGCQWGBYRHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a chemical building block of significant interest in medicinal chemistry research, particularly as a precursor for the synthesis of biologically active piperidine derivatives. The piperidine-morpholine scaffold is a privileged structure in drug discovery, found in compounds targeting a range of diseases. Research on analogous structures has demonstrated their potential as core templates for developing potent antimalarial agents that target the Plasmodium falciparum proteasome, showing species selectivity and efficacy in animal models . Furthermore, structurally similar N -alkylpiperidine compounds have shown remarkable antifungal activity by inhibiting key enzymes in ergosterol biosynthesis, such as Δ14-reductase and C7/8-isomerase, presenting a promising avenue for novel antifungal development . This compound also serves as a key intermediate in the exploration of arginase inhibitors, which are implicated in immuno-oncology and various inflammatory and cardiovascular diseases . Its structural features make it a versatile scaffold for constructing novel molecules aimed at investigating these and other critical biological pathways.

特性

IUPAC Name

tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-14(2,3)19-13(17)16-8-5-4-6-12(16)11-10-18-9-7-15-11/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRXGCQWGBYRHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2COCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Physicochemical Properties and Synthetic Applications of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the shift from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures has become a cornerstone of successful drug design. Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate represents a highly privileged, sp3-rich diamine building block. By fusing a Boc-protected piperidine ring with a morpholine moiety, this scaffold offers unique conformational constraints, tunable physicochemical properties, and orthogonal synthetic handles. This whitepaper provides an in-depth technical analysis of its molecular architecture, pharmacological utility, and validated experimental workflows for drug development professionals.

Molecular Architecture & Physicochemical Profiling

The structural logic of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is rooted in its dual-heterocycle design. The piperidine ring serves as a robust, conformationally flexible core, while the morpholine substituent introduces both a hydrogen-bond acceptor (oxygen) and a reactive secondary amine.

The tert-butoxycarbonyl (Boc) group is strategically employed on the piperidine nitrogen to provide orthogonal protection. This allows chemists to selectively functionalize the morpholine nitrogen (via SNAr, alkylation, or reductive amination) without cross-reactivity. Commercially, this building block is frequently isolated and utilized as a (CAS: 2624117-92-4) to enhance shelf stability and prevent atmospheric oxidation of the secondary amine.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the free base, which dictate its behavior in both synthetic and biological environments.

PropertyValueMechanistic Significance
Molecular Formula C14H26N2O3High sp3 carbon fraction (Fsp3) improves clinical success rates.
Molecular Weight 270.37 g/mol Low molecular weight allows for downstream functionalization without violating Lipinski's Rule of 5.
CAS Number (HCl Salt) 2624117-92-4Standardized registry for the stable hydrochloride form.
Hydrogen Bond Donors 1Located at the morpholine nitrogen; critical for target binding.
Hydrogen Bond Acceptors 4Enhances aqueous solubility and kinase hinge-region binding.
Predicted LogP ~1.8Optimal lipophilicity for passive membrane permeability.

Pharmacophore Utility & Medicinal Chemistry Relevance

The piperidine-morpholine motif is not merely a structural novelty; it is a rationally designed pharmacophore. The incorporation of the morpholine ring actively enhances aqueous solubility and establishes critical hydrogen-bonding networks within the solvent-exposed regions of target proteins.

This specific scaffold is highly prevalent in the development of ATP-competitive kinase inhibitors. For instance, recent structural-activity relationship (SAR) studies have highlighted the efficacy of for targeted cancer therapy. The morpholine oxygen frequently engages in critical interactions with the hinge region of the kinase domain, while the piperidine core projects substituents into the specificity pockets. Furthermore, this dual-heterocycle system has demonstrated significant efficacy in metabolic disease modulation, serving as a core framework for .

mTOR_Pathway PI3K PI3K Activation AKT AKT Phosphorylation PI3K->AKT mTOR mTOR Complex 1/2 AKT->mTOR CellGrowth Tumor Proliferation mTOR->CellGrowth Inhibitor Morpholine-Piperidine Scaffold Inhibitor->mTOR ATP-Competitive Inhibition

Fig 1. Mechanism of mTOR inhibition by morpholine-piperidine derivatives.

Analytical Characterization & Validation Protocols

To ensure scientific integrity before initiating complex syntheses, the building block must be rigorously validated. We employ a self-validating analytical system:

  • LC-MS Profiling: Electrospray ionization (ESI) of Boc-protected amines often yields complex spectra due to in-source fragmentation. While the intact [M+H]+ peak at m/z 271 is expected, the protocol dictates actively scanning for the characteristic loss of the tert-butyl cation (-56 Da, yielding m/z 215) or the entire Boc group (-100 Da, yielding m/z 171).

  • 1H NMR Verification: The defining signature of this compound is an intense 9H singlet at approximately δ 1.40–1.45 ppm (in CDCl3 or DMSO-d6), corresponding to the tert-butyl group. The morpholine and piperidine protons present as a complex multiplet system between δ 2.50 and 3.80 ppm.

Experimental Workflows: Deprotection and Amide Coupling

The following protocol details the transformation of the Boc-protected building block into a functionalized amide, a standard procedure in synthesizing kinase inhibitors.

Causality in Reagent Selection

For Boc deprotection, 4M HCl in dioxane is strictly prioritized over Trifluoroacetic acid (TFA). The causality behind this choice is twofold: first, the resulting hydrochloride salt directly precipitates from the ethereal solvent, allowing for isolation via simple vacuum filtration. Second, it avoids the generation of highly hygroscopic TFA salts, which retain water and complicate the stoichiometry and basicity requirements of the subsequent amide coupling step. For the coupling phase, HATU is selected over EDC/HOBt due to its superior efficiency in activating carboxylic acids for reaction with sterically hindered secondary amines (such as the piperidine nitrogen).

Step-by-Step Methodology

Phase 1: Acidic Cleavage (Boc Deprotection)

  • Suspend tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M concentration).

  • Add 4M HCl in dioxane (10.0 eq) dropwise at 0 °C under an inert nitrogen atmosphere.

  • Remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Self-Validating QC Step: Aliquot 10 μ L of the reaction mixture, dilute in methanol, and analyze via LC-MS. The reaction is complete when the m/z 271 peak is entirely replaced by the free amine peak at m/z 171.

  • Concentrate the mixture under reduced pressure, triturate with diethyl ether, and filter to isolate the intermediate amine hydrochloride salt as a white solid.

Phase 2: Amide Coupling

  • In a separate flask, dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq) to activate the acid. Stir for 15 minutes.

  • Add the isolated amine hydrochloride salt (1.0 eq) from Phase 1 to the activated mixture.

  • Stir at room temperature for 4–6 hours.

  • Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash the organic layer with brine, dry over Na2​SO4​ , and concentrate for column chromatography.

Synthetic_Workflow Start Boc-Protected Building Block Deprotect Acidic Cleavage (4M HCl in Dioxane) Start->Deprotect Step 1 Intermediate Amine HCl Salt Intermediate Deprotect->Intermediate Precipitation Coupling Amide Coupling (HATU, DIPEA) Intermediate->Coupling Step 2 Product Target Kinase Inhibitor Coupling->Product Purification

Fig 2. Standard synthetic workflow for Boc-deprotection and amide coupling.

Conclusion

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a highly strategic building block that bridges the gap between synthetic tractability and pharmacological efficacy. By leveraging its orthogonal protecting group strategy and exploiting the sp3-rich conformational profile of the morpholine-piperidine scaffold, researchers can efficiently generate high-quality libraries of kinase inhibitors and metabolic modulators. Strict adherence to the self-validating analytical and synthetic protocols outlined herein ensures high-fidelity execution in drug discovery pipelines.

References

  • Dey, R., et al. (2025). "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Cancers, 17(5), 759. Available at:[Link]

  • Zolotareva, et al. (2024). "Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents." Molecules, 29(13), 3043. Available at:[Link]

An In-Depth Technical Guide to Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate and its Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Due to its prevalence and stability, this guide will focus on the commercially available hydrochloride salt (CAS No. 2624117-92-4), while also addressing the properties and preparation of the free base.

Core Identifiers and Chemical Properties

The accurate identification of a chemical entity is paramount for research and development. While the free base form, tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, is the parent compound, it is the hydrochloride salt that is more commonly encountered in commerce and literature.

IdentifierValueSource
Chemical Name tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochlorideMilliporeSigma[1]
CAS Number 2624117-92-4MilliporeSigma[1]
Molecular Formula C₁₄H₂₇ClN₂O₃MilliporeSigma[1]
Molecular Weight 306.83 g/mol MilliporeSigma[1]
InChI Key NRFVUHAOZDTEGX-UHFFFAOYSA-NMilliporeSigma[1]
Synonyms tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochlorideMilliporeSigma[1]

It is important to note that a distinct CAS number for the free base has not been prominently identified in major chemical databases, suggesting it is often generated in situ from the hydrochloride salt for immediate use in subsequent reactions.

Synthesis and Manufacturing

The synthesis of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate and its congeners relies on established methodologies in heterocyclic chemistry. The tert-butoxycarbonyl (Boc) protecting group is instrumental in modern organic synthesis, enhancing the stability of the piperidine ring and enabling selective modifications.

A general and robust method for the N-Boc protection of piperidine derivatives involves the reaction of the piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This straightforward procedure is widely adopted for its high efficiency and mild reaction conditions.

General Protocol for N-Boc Protection of Piperidines:
  • Dissolution: Dissolve the piperidine starting material in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a base, typically a tertiary amine like triethylamine (Et₃N) or a weaker base such as sodium bicarbonate (NaHCO₃), to the solution. The base scavenges the acidic byproduct generated during the reaction.

  • Boc₂O Addition: Introduce di-tert-butyl dicarbonate (Boc₂O), usually in a slight excess (1.1-1.3 equivalents), to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted and purified, typically by column chromatography.

The synthesis of the specific 2-(morpholin-3-yl)piperidine scaffold can be achieved through multi-step synthetic routes, often starting from readily available chiral precursors like L-glutamic acid. These routes may involve key steps such as esterification, Boc-protection, reduction, tosylation, and cyclization to construct the desired heterocyclic system.

Applications in Drug Discovery and Development

Heterocyclic compounds, particularly those containing piperidine and morpholine motifs, are privileged structures in medicinal chemistry. They are integral components of numerous FDA-approved drugs and clinical candidates, valued for their ability to impart favorable pharmacokinetic and pharmacodynamic properties.

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the Boc-protected piperidine allows for further functionalization, while the morpholine moiety can influence solubility, metabolic stability, and target engagement.

While specific applications of this particular isomer are not extensively documented in publicly available literature, its structural motifs are found in compounds targeting a wide range of diseases. The development of novel chemical entities for use in human ADME (Absorption, Distribution, Metabolism, and Excretion) studies is a critical part of the drug development process, and radiolabeled versions of such building blocks can be instrumental in these investigations[2].

Experimental Protocols

Protocol for the Conversion of the Hydrochloride Salt to the Free Base

For many synthetic applications, the free base of tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate is required. This can be readily achieved by neutralizing the hydrochloride salt with a suitable base.

Materials:

  • Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or another suitable base (e.g., 1M NaOH)

  • Dichloromethane (DCM) or ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the hydrochloride salt in a minimal amount of water or a mixture of water and an organic solvent like DCM.

  • Carefully add a saturated aqueous solution of NaHCO₃ dropwise while stirring until the solution becomes basic (test with pH paper). Effervescence (release of CO₂) will be observed.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer multiple times with an organic solvent (e.g., DCM or EtOAc).

  • Combine the organic layers and wash with brine (saturated NaCl solution).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base, which should be used promptly or stored under an inert atmosphere.

Data Visualization

Workflow for Boc-Protection and Deprotection

The following diagram illustrates the fundamental workflow of protecting a piperidine nitrogen with a Boc group and its subsequent removal, a common sequence in the utilization of compounds like tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate.

Boc_Protection_Deprotection Piperidine Piperidine Derivative Boc_Protected N-Boc Protected Piperidine Piperidine->Boc_Protected Protection Boc_Anhydride Boc₂O, Base Deprotected Deprotected Piperidine (Amine Salt) Boc_Protected->Deprotected Deprotection Acid Acid (e.g., TFA, HCl)

Caption: General workflow for the protection and deprotection of a piperidine nitrogen atom.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate hydrochloride. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation[3].

Conclusion

Tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate, primarily available as its hydrochloride salt, is a valuable and versatile building block for the synthesis of novel compounds in the field of drug discovery. Its constituent piperidine and morpholine rings are key pharmacophores that can be strategically employed to optimize the properties of lead compounds. A thorough understanding of its chemical properties, synthesis, and handling is essential for its effective application in research and development.

References

  • NextSDS. tert-butyl 3-(morpholin-3-yl)piperidine-1-carboxylate — Chemical Substance Information. [Link]

  • CSIR-NIScPR. Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. [Link]

  • Radiolabeled APIs for the Conduct of Human ADME Studies of Oncology Compounds. PMC. [Link]

Sources

Literature review on substituted morpholin-yl-piperidines

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on Substituted Morpholin-yl-piperidines: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The confluence of piperidine and morpholine rings within a single molecular architecture gives rise to the substituted morpholin-yl-piperidine scaffold, a privileged structure in modern medicinal chemistry. This guide offers a comprehensive exploration for researchers, scientists, and drug development professionals into the synthesis, structure-activity relationships (SAR), and mechanisms of action of this versatile chemical class. We will dissect the causality behind synthetic strategies, provide detailed experimental protocols, and analyze the modulation of key signaling pathways in therapeutic areas such as oncology and metabolic diseases. Through a synthesis of field-proven insights and authoritative data, this document serves as a technical resource for harnessing the full potential of morpholin-yl-piperidine derivatives in drug discovery.

The Morpholin-yl-piperidine Scaffold: A Privileged Combination

The strategic design of new chemical entities often relies on the use of heterocyclic scaffolds that are known to confer favorable pharmacological properties.[1] Piperidine and morpholine are two such six-membered heterocyclic rings that are ubiquitous in both natural products and synthetic drugs.[2][3]

The Individual Merits of Piperidine and Morpholine

The piperidine ring is a cornerstone in drug production, valued for its ability to introduce a basic nitrogen center, which can be crucial for target engagement and for improving the pharmacokinetic profile of a molecule.[1] Its derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, analgesic, and antipsychotic effects.[1]

The morpholine moiety is also a versatile building block in organic synthesis.[2][4] The inclusion of an oxygen atom in the ring reduces the basicity of the nitrogen atom compared to piperidine and can enhance metabolic stability.[5][6] This feature, along with its potential to improve water solubility and membrane permeability, makes morpholine a valuable component in designing drugs, particularly for central nervous system (CNS) targets.[6][7]

Rationale for Combining the Two Moieties

Fusing these two "privileged" fragments into a single morpholin-yl-piperidine core creates a scaffold with a unique blend of physicochemical properties. This combination allows for fine-tuning of lipophilicity, basicity, and metabolic stability, which are critical determinants of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. The resulting compounds often exhibit enhanced biological activity and improved pharmacokinetics compared to their single-heterocycle counterparts.[1][5]

A Broad Therapeutic Landscape

Derivatives of the morpholin-yl-piperidine scaffold have been investigated across a wide spectrum of diseases. They have shown significant promise as anticancer agents by modulating critical cell signaling pathways, as antidiabetic agents by inhibiting key metabolic enzymes, and as CNS-active compounds for treating neurological disorders.[8]

Synthetic Strategies and Methodologies

The construction of the morpholin-yl-piperidine core can be achieved through various synthetic routes. A common and efficient method involves the nucleophilic substitution of a reactive morpholine precursor with piperidine.

Core Synthesis via Nucleophilic Substitution

A highly plausible and efficient route to synthesize a foundational compound like 2-Piperidin-1-ylmethyl-morpholine involves a multi-step process starting from a readily available morpholine precursor.[9] The causality behind this approach is the controlled, sequential installation of the necessary functional groups to facilitate the final coupling reaction.

Experimental Protocol: Synthesis of 2-Piperidin-1-ylmethyl-morpholine[10]

This protocol is a self-validating system, incorporating in-process checks (TLC) and final characterization to ensure the identity and purity of the product.

Step 1: N-Boc Protection of 2-(Hydroxymethyl)morpholine

  • Rationale: The Boc (tert-butyloxycarbonyl) group is used to protect the morpholine nitrogen. This prevents it from interfering with the subsequent chlorination step, ensuring that the reaction occurs selectively at the hydroxyl group.

  • Materials: 2-(Hydroxymethyl)morpholine, Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-(hydroxymethyl)morpholine (1.0 eq) in dichloromethane (DCM).

    • Add triethylamine (1.2 eq) to the solution. TEA acts as a base to neutralize any acidic byproducts.

    • Cool the mixture to 0 °C in an ice bath to control the exothermic reaction.

    • Slowly add a solution of Boc₂O (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction's completion using Thin-Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-2-(hydroxymethyl)morpholine.

Step 2: Chlorination of the Hydroxyl Group

  • Rationale: The hydroxyl group is a poor leaving group. Converting it to a chloride using an agent like thionyl chloride (SOCl₂) creates a reactive electrophile (2-(chloromethyl)morpholine) ready for nucleophilic attack.[9]

  • Materials: N-Boc-2-(hydroxymethyl)morpholine, Thionyl chloride (SOCl₂), DCM.

  • Procedure:

    • Dissolve the product from Step 1 in DCM and cool to 0 °C.

    • Add thionyl chloride (1.5 eq) dropwise.

    • Stir the mixture at 0 °C for 1 hour, then at room temperature for 4-6 hours.

    • Monitor by TLC.

    • Carefully quench the reaction by pouring it into a saturated sodium bicarbonate solution.

    • Extract the product with DCM, dry the organic layer, and concentrate to obtain crude N-Boc-2-(chloromethyl)morpholine.

Step 3: Nucleophilic Substitution with Piperidine

  • Rationale: This is the key bond-forming step. The nitrogen atom of piperidine acts as a nucleophile, displacing the chloride from the morpholine intermediate. Potassium carbonate is used as a base to facilitate the reaction.[9]

  • Materials: N-Boc-2-(chloromethyl)morpholine, Piperidine, Potassium carbonate (K₂CO₃), Acetonitrile.

  • Procedure:

    • To a solution of N-Boc-2-(chloromethyl)morpholine (1.0 eq) in acetonitrile, add piperidine (1.5 eq) and potassium carbonate (2.0 eq).

    • Heat the mixture to reflux and stir for 8-12 hours.

    • Monitor by TLC. After completion, cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate to get the crude N-Boc protected product.

Step 4: Deprotection of the N-Boc Group

  • Rationale: The final step is to remove the Boc protecting group to yield the target compound. Trifluoroacetic acid (TFA) is a strong acid that efficiently cleaves the Boc group.[9]

  • Materials: Crude product from Step 3, Trifluoroacetic acid (TFA), DCM.

  • Procedure:

    • Dissolve the crude material in DCM and add TFA (3.0 eq) at 0 °C.

    • Stir for 2-4 hours at room temperature.

    • Concentrate the mixture under reduced pressure.

    • Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the final compound by column chromatography to obtain pure 2-Piperidin-1-ylmethyl-morpholine.

Synthesis Workflow

G A 2-(Hydroxymethyl)morpholine B N-Boc-2-(hydroxymethyl)morpholine A->B Boc₂O, TEA (Protection) C N-Boc-2-(chloromethyl)morpholine B->C SOCl₂ (Chlorination) D N-Boc-2-(Piperidin-1-ylmethyl)morpholine C->D Piperidine, K₂CO₃ (Substitution) E 2-Piperidin-1-ylmethyl-morpholine (Final Product) D->E TFA (Deprotection)

Caption: Workflow for the synthesis of 2-Piperidin-1-ylmethyl-morpholine.

Quantitative Data for Key Compounds
Compound NameFormulaMW ( g/mol )AppearanceYield (%)Characterization
N-Boc-2-(hydroxymethyl)morpholineC₁₀H₁₉NO₄217.26Colorless oil85-95¹H NMR, ¹³C NMR, MS consistent with structure
N-Boc-2-(chloromethyl)morpholineC₁₀H₁₈ClNO₃235.71Pale yellow oil75-85¹H NMR, ¹³C NMR consistent with structure
2-Piperidin-1-ylmethyl-morpholineC₁₀H₂₀N₂O184.28Colorless to pale yellow oil60-70 (after purification)¹H NMR, ¹³C NMR, MS consistent with structure
Data is representative and based on typical reaction outcomes.[9]

Structure-Activity Relationship (SAR) Analysis

The biological potency of morpholin-yl-piperidine derivatives is intrinsically linked to their chemical architecture.[10] Subtle modifications to the core structure, including the nature and position of substituents, can dramatically alter their activity and selectivity.

Case Study: Anticancer Activity

In the context of cancer therapeutics, morpholin-yl-piperidine moieties are often appended to larger heterocyclic systems like quinoxalines or tetrahydroquinolines to enhance their potency.[7][11][12]

  • Influence of the Heterocyclic Core: A study on 2-(benzimidazol-2-yl)quinoxalines showed that replacing an N-methylpiperazine fragment with a piperidine or morpholine fragment led to a significant decrease or complete loss of cytotoxic activity, highlighting the critical role of the entire molecular construct.[12]

  • Impact of Substituents: In a series of morpholine-substituted tetrahydroquinoline derivatives, the incorporation of highly electron-withdrawing groups, such as two trifluoromethyl groups on a benzamide moiety, significantly enhanced the cytotoxicity against multiple cancer cell lines.[7] This suggests that modulating the electronic properties of the molecule is a key strategy for improving potency.

SAR Data for Anticancer Derivatives

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of representative compounds, demonstrating key SAR trends.

Compound IDCore ScaffoldKey SubstituentsCell LineIC₅₀ (µM)Reference
10e Tetrahydroquinoline3,5-bis(trifluoromethyl)benzamide, MorpholineA549 (Lung)0.033[7]
10h Tetrahydroquinoline4-methoxybenzamide, MorpholineMCF-7 (Breast)0.087[7]
13dc/14dc BenzimidazolylquinoxalinePiperidineA549 (Lung)26.3[12]
13dd/14dd BenzimidazolylquinoxalineMorpholineMultipleInactive[12]
Logical Relationship Diagram for SAR

SAR Core Core Scaffold (e.g., Quinoxaline, Tetrahydroquinoline) Activity Biological Activity (e.g., Cytotoxicity) Core->Activity Influences Target Binding Sub Substituent Properties (Electronic, Steric) Sub->Activity Modulates Potency/Selectivity Linker Linker Moiety (Piperidine vs. Morpholine vs. Piperazine) Linker->Activity Impacts ADME & Potency

Caption: Key factors influencing the structure-activity relationship.

Mechanisms of Action and Key Signaling Pathways

Understanding how these compounds exert their biological effects at a molecular level is crucial for rational drug design.

Targeting Cancer: PI3K/Akt/mTOR Pathway Inhibition

A significant number of piperidine-morpholine derivatives have been shown to target the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[10] By inhibiting key kinases in this pathway, these compounds can effectively halt cancer cell proliferation and induce programmed cell death (apoptosis).[10][13][14]

Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival mTOR->Proliferation Promotes Inhibitor Morpholin-yl-piperidine Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Sources

The Piperidine Scaffold: A Cornerstone in the Discovery and Development of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in medicinal chemistry.[1][2] Its prevalence in a wide array of natural products and clinically successful pharmaceuticals underscores its significance as a "privileged scaffold."[3] This technical guide provides a comprehensive exploration of the discovery and development of piperidine-based compounds, from fundamental synthetic strategies to their diverse pharmacological applications and the intricate structure-activity relationships that govern their therapeutic efficacy. We will delve into the causality behind key experimental choices, present detailed protocols for essential synthetic and analytical methodologies, and utilize visualizations to clarify complex pathways and workflows. This guide is intended to serve as an authoritative resource for professionals engaged in the design and development of the next generation of piperidine-containing therapeutics.

The Piperidine Motif: A Privileged Scaffold in Medicinal Chemistry

The enduring success of the piperidine ring in drug discovery can be attributed to its unique combination of structural and physicochemical properties.[2][4] Its three-dimensional, chair-like conformation allows for the precise spatial arrangement of substituents, which is critical for optimizing interactions with biological targets.[2] Furthermore, the basicity of the nitrogen atom, which is typically protonated at physiological pH, facilitates the formation of crucial ionic bonds with receptor active sites and can enhance aqueous solubility.[2][5]

The versatility of the piperidine scaffold is evident in the broad spectrum of therapeutic areas where piperidine-containing drugs have made a significant impact. These include, but are not limited to:

  • Central Nervous System (CNS) Disorders: The ability of many piperidine-containing compounds to cross the blood-brain barrier has made this scaffold a cornerstone in the development of drugs for neurological and psychiatric conditions.[2] Notable examples include the antipsychotic haloperidol, the ADHD medication methylphenidate (Ritalin), and the Alzheimer's disease therapeutic donepezil (Aricept).[5]

  • Pain Management: The piperidine core is a key structural feature in many synthetic opioids, such as meperidine and the highly potent fentanyl and its analogs.[2][5] These drugs exert their analgesic effects by acting as agonists at μ-opioid receptors.[2]

  • Cancer: Synthetic piperidines have emerged as a promising class of anticancer agents that target various hallmarks of cancer, including uncontrolled cell proliferation and apoptosis evasion.[2][6] For instance, some piperidine derivatives have been designed as inhibitors of heat shock protein 70 (HSP70), a potential target in cancer therapy.[7]

  • Infectious Diseases: The piperidine scaffold is present in drugs targeting a range of infectious agents. This includes antiviral agents, such as CCR5 antagonists that inhibit HIV-1 entry into cells, and antiparasitic drugs like halofuginone.[6][8]

  • Diabetes: The anti-diabetic drug alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, features a piperidine moiety.[9]

The following diagram illustrates the diverse therapeutic applications of piperidine-based drugs.

G Piperidine Piperidine Scaffold CNS CNS Disorders (e.g., Haloperidol, Methylphenidate) Piperidine->CNS Pain Pain Management (e.g., Fentanyl, Meperidine) Piperidine->Pain Cancer Cancer (e.g., HSP70 Inhibitors) Piperidine->Cancer Infectious_Diseases Infectious Diseases (e.g., CCR5 Antagonists) Piperidine->Infectious_Diseases Diabetes Diabetes (e.g., Alogliptin) Piperidine->Diabetes

Caption: Diverse therapeutic applications of the piperidine scaffold.

Synthetic Strategies for Accessing Piperidine Scaffolds

The construction of the piperidine core is a fundamental undertaking in organic synthesis, with a variety of methods developed to access this important heterocycle. The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final compound.

Catalytic Hydrogenation of Pyridines

One of the most direct and atom-economical methods for synthesizing piperidines is the hydrogenation of readily available pyridine precursors.[1] This approach typically employs transition metal catalysts, such as rhodium, ruthenium, or palladium, under a hydrogen atmosphere.[1] However, the aromaticity of the pyridine ring often necessitates forcing reaction conditions, including high pressures and temperatures.[1]

General Protocol for Catalytic Hydrogenation of Pyridine

Objective: To reduce a pyridine derivative to the corresponding piperidine.

Materials:

  • Pyridine derivative

  • Heterogeneous catalyst (e.g., 5% Ru/C or 10% Pd/C)

  • Solvent (e.g., ethanol, methanol, or acetic acid)

  • High-pressure autoclave/hydrogenator

Procedure:

  • Charge a high-pressure autoclave with the pyridine derivative and a suitable solvent.

  • Carefully add the catalyst (typically 1-10 mol% loading).

  • Seal the reactor and purge it several times with an inert gas (e.g., nitrogen), followed by hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 3-10 MPa).

  • Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) with stirring.

  • Monitor the reaction progress by techniques such as TLC, GC, or LC-MS.

  • Upon completion, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the product by distillation, crystallization, or chromatography as needed.

Causality Behind Experimental Choices: The choice of catalyst and solvent can significantly impact the efficiency and selectivity of the hydrogenation. For example, rhodium catalysts are often more active than palladium or platinum for pyridine reduction. The use of acidic solvents like acetic acid can sometimes facilitate the reaction by protonating the pyridine nitrogen, making it more susceptible to reduction.

The following workflow diagram illustrates the general process of piperidine synthesis via pyridine hydrogenation.

G cluster_0 Synthesis Workflow Pyridine Pyridine Derivative Autoclave High-Pressure Autoclave (Catalyst, Solvent, H2) Pyridine->Autoclave Reaction Hydrogenation Reaction (High T & P) Autoclave->Reaction Workup Workup (Filtration, Concentration) Reaction->Workup Purification Purification Workup->Purification Piperidine Piperidine Product Purification->Piperidine

Caption: General workflow for piperidine synthesis via catalytic hydrogenation.

Modern Synthetic Methodologies

Beyond classical hydrogenation, modern organic synthesis has provided a plethora of elegant and efficient methods for constructing the piperidine ring, often with excellent control over stereochemistry. These include:

  • Aza-Diels-Alder Reaction: This cycloaddition reaction provides a convergent route to highly functionalized piperidine derivatives.[1]

  • Reductive Amination: Intramolecular reductive amination of dicarbonyl compounds is a powerful strategy for forming the piperidine ring.[1]

  • Alkene Cyclization: Oxidative amination of non-activated alkenes, often catalyzed by transition metals like gold or palladium, allows for the formation of substituted piperidines.[10]

  • Asymmetric Synthesis: The demand for enantiomerically pure piperidine derivatives has spurred the development of numerous asymmetric synthetic methods.[1]

Structure-Activity Relationship (SAR) Studies: Tailoring Piperidines for Therapeutic Efficacy

The development of potent and selective piperidine-based drugs relies heavily on a deep understanding of their structure-activity relationships (SAR).[3] SAR studies involve systematically modifying the structure of a lead compound and evaluating the impact of these changes on its biological activity.

Piperidine-Based Opioid Receptor Modulators

The piperidine scaffold is central to the design of potent analgesics that target opioid receptors.[3] Extensive SAR studies have been conducted to optimize the potency and selectivity of these compounds while minimizing adverse effects.

Compoundµ-Opioid Receptor Ki (nM)Reference
Meperidine>100[3]
Fentanyl1-100[3]
Sufentanil<1[3]

General SAR Observations for Opioid Receptor Modulators:

  • N-Substituent: The nature of the substituent on the piperidine nitrogen is crucial for activity. For many potent opioids, a small alkyl group like methyl or a phenethyl group is optimal.

  • 4-Position Substitution: The substituent at the 4-position of the piperidine ring significantly influences potency and receptor selectivity. An axial orientation of this substituent is often preferred for high affinity.

  • Ester and Amide Moieties: The presence of an ester or amide group at the 4-position is a common feature in many synthetic opioids.

Piperidine-Based CCR5 Antagonists for HIV-1 Inhibition

The chemokine receptor 5 (CCR5) is a key co-receptor for HIV-1 entry into host cells, making it an attractive target for antiviral therapy.[11] SAR studies on 4,4-disubstituted piperidines have led to the discovery of potent CCR5 antagonists.

CompoundCCR5 Binding pIC50HIV-1 Inhibition pIC50
Compound 648.307.80
Compound 689.007.84
Data from[11]

General SAR Observations for CCR5 Antagonists:

  • Piperidine Core: The piperidine ring serves as a central scaffold to orient the key pharmacophoric groups necessary for binding to the CCR5 receptor.[3]

  • 4,4-Disubstitution: The presence of two substituents at the 4-position of the piperidine ring is a common feature of potent CCR5 antagonists.

  • Amide and Carbamate Moieties: Modifications to amide and carbamate groups attached to the piperidine scaffold have been shown to significantly impact binding affinity and antiviral potency.[11]

The following diagram illustrates a simplified SAR model for a piperidine-based compound, highlighting key interaction points with a biological target.

G cluster_0 Piperidine SAR Model Piperidine Piperidine Scaffold R1 R1 (e.g., N-substituent) Piperidine->R1 Modulates Potency & Selectivity R2 R2 (e.g., 4-position substituent) Piperidine->R2 Key Binding Interaction R3 R3 (e.g., 3-position substituent) Piperidine->R3 Fine-tunes Pharmacokinetics Target Biological Target (Receptor/Enzyme) R1->Target Ionic Interaction R2->Target Hydrophobic Pocket

Caption: Simplified Structure-Activity Relationship (SAR) model.

Future Directions and Conclusion

The piperidine scaffold remains a highly valuable and versatile component in modern medicinal chemistry.[1] The continuous evolution of synthetic methodologies, particularly in the realms of asymmetric catalysis and C-H functionalization, is expanding the accessible chemical space for piperidine-containing compounds.[1] A thorough understanding of the synthesis, reactivity, and SAR of this privileged heterocycle is essential for drug discovery professionals aiming to design and develop the next generation of innovative therapeutics.[1][2] The future of piperidine-based drug discovery will likely involve the exploration of novel and more complex piperidine architectures, including spirocyclic systems, to address challenging biological targets and overcome existing therapeutic limitations.[4][12]

References

  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement | Journal of Medicinal Chemistry - ACS Publications.
  • The Piperidine Scaffold: A Cornerstone in Modern Pharmacology - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Further SAR Studies of Piperidine-Based Analogues of Cocaine. 2. Potent Dopamine and Serotonin Reuptake Inhibitors | Journal of Medicinal Chemistry - ACS Publications.
  • Piperidine Ring: Significance and symbolism.
  • Design and synthesis of piperidine derivatives as novel human heat shock protein 70 inhibitors for the treatment of drug-resistant tumors - PubMed.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD.
  • Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed.
  • (PDF) Piperidine nucleus in the field of drug discovery - ResearchGate.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • A Review of Chemistry and Pharmacology of Piperidine Alkaloids of Pinus and Related Genera - Ingenta Connect.
  • Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors - PubMed.
  • A review of chemistry and pharmacology of Piperidine alkaloids of Pinus and related genera.
  • The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationship (SAR) Studies for Drug Discovery - Benchchem.
  • Sar studies of piperidine-based analogues of cocaine. Part 3: oxadiazoles - PubMed - NIH.
  • The Role of Substituted Piperidines in Pharmaceutical Synthesis: A Focus on Key Intermediates - Benchchem.
  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Spirocyclic Piperidines in Drug Discovery - PharmaBlock.
  • Classes of Piperidine-Based Drugs - ResearchGate.
  • Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1 | Journal of Medicinal Chemistry - ACS Publications.
  • Research progress on piperidine-containing compounds as agrochemicals.
  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - MDPI.

Sources

Methodological & Application

Application Notes and Protocols: Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Privileged Scaffolds in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative to traditional high-throughput screening (HTS) for identifying high-quality lead compounds.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically <300 Da) that, despite having weak binding affinities, demonstrate high "ligand efficiency"—a measure of binding energy per heavy atom.[2][3] These initial "hits" serve as efficient starting points for rational, structure-guided optimization into potent and selective drug candidates.[4][5][6]

This application note details the strategic use of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate , a fragment that combines two "privileged" heterocyclic scaffolds: morpholine and piperidine. The piperidine ring is a ubiquitous motif in clinically approved drugs, valued for its ability to modulate physicochemical properties, improve pharmacokinetic profiles (ADME), and provide vectors for exploring chemical space in three dimensions.[7][8][9][10] Similarly, the morpholine moiety is frequently employed in medicinal chemistry for its favorable metabolic properties, its ability to act as a hydrogen bond acceptor, and its contribution to desirable drug-like characteristics such as improved solubility and reduced pKa.[11][12][13][14][15]

The combination of these two scaffolds in a single, conformationally-rich fragment presents a compelling starting point for FBDD campaigns. The stereochemistry and three-dimensional shape of this fragment allow for a more thorough exploration of protein binding pockets compared to the flat, aromatic compounds that often dominate fragment libraries.[16] The Boc-protecting group on the piperidine nitrogen offers a readily available handle for synthetic elaboration, a crucial feature for the fragment-to-lead evolution process.[17]

This document provides a comprehensive guide for researchers, outlining the properties of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate and providing detailed, field-proven protocols for its application in a typical FBDD workflow, from primary screening to hit validation and lead optimization.

Physicochemical Properties and Handling

A thorough understanding of a fragment's properties is critical for designing effective screening experiments. Below is a summary of key information for Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

PropertyValueSource / Notes
IUPAC Name tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate-
CAS Number 2624117-92-4 (hydrochloride salt)
Molecular Formula C₁₄H₂₆N₂O₃
Molecular Weight 270.37 g/mol Calculated
Solubility Expected to be soluble in organic solvents like DMSO and methanol. Aqueous solubility may be limited.Based on typical properties of Boc-protected amines.
Storage Store in a cool, dry, well-ventilated area. Keep container tightly closed.General laboratory practice.
Safety May cause skin, eye, and respiratory irritation. Wear appropriate PPE.[4][5]

Experimental Design: An Integrated FBDD Workflow

The successful application of any fragment requires a multi-faceted approach, using orthogonal biophysical techniques to identify and validate true binding events. This section outlines a robust workflow for screening Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Fragment-to-Lead Evolution a Primary Screening: Surface Plasmon Resonance (SPR) b Orthogonal Screening: Ligand-Observed NMR a->b Confirm Hits c Structural Biology: X-ray Crystallography b->c Prioritize Hits d Affinity Determination: Isothermal Titration Calorimetry (ITC) c->d Validate Binding e Structure-Based Design: Computational Modeling c->e Guide Design d->e Thermodynamic Data f Synthetic Elaboration: Fragment Growing/Linking e->f Design Analogs g Potent Lead Compound f->g Synthesize & Test

Caption: Integrated workflow for an FBDD campaign.

Protocol 1: Primary Screening by Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique ideal for primary fragment screening due to its low protein consumption and ability to provide kinetic data.

Causality: The objective is to rapidly identify fragments that bind to the target protein immobilized on a sensor chip. A binding event is detected as a change in the refractive index at the surface, measured in response units (RU). This method is chosen for its high throughput and sensitivity to the weak interactions typical of fragments.

Step-by-Step Methodology:
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran surface using a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

    • Immobilize the target protein to the desired density (typically 8,000-12,000 RU) via amine coupling in a suitable buffer (e.g., 10 mM sodium acetate, pH 4.5).

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl, pH 8.5 solution.

    • A reference flow cell should be prepared similarly but without protein immobilization to allow for reference subtraction.

  • Fragment Preparation:

    • Prepare a stock solution of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate at 100 mM in 100% DMSO.

    • Create a dilution series (e.g., 500 µM, 250 µM, 125 µM) in the running buffer (e.g., HBS-EP+ with 1-5% DMSO). The final DMSO concentration must be precisely matched between samples and the running buffer to avoid false positives.

  • SPR Analysis:

    • Equilibrate the system with running buffer until a stable baseline is achieved.

    • Inject the fragment solutions over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • Include buffer-only (blank) injections periodically for double referencing.

    • Regenerate the surface between fragment injections if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal and the blank injection signals.

    • Analyze the steady-state binding responses to determine if a binding event occurred. A concentration-dependent response is a key indicator of a specific interaction.

    • For confirmed hits, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to estimate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Orthogonal Hit Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for detecting weak binding events and is considered a gold standard for FBDD. Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) NMR, are particularly efficient for screening.

Causality: This protocol serves as an independent, orthogonal method to confirm hits from the primary SPR screen, reducing the likelihood of false positives. STD NMR works by irradiating the protein and observing the transfer of saturation to a binding ligand. Only molecules that bind to the protein will receive this saturation and show a signal in the difference spectrum, providing unambiguous evidence of interaction.

Step-by-Step Methodology:
  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 10-50 µM) in a suitable deuterated buffer (e.g., 20 mM phosphate buffer in 99.9% D₂O, pH 7.4).

    • Prepare a stock solution of the fragment in a deuterated solvent (e.g., DMSO-d6).

    • Add the fragment to the protein solution to a final concentration of 100-500 µM (a 10-100 fold excess over the protein).

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment in the absence of the protein to serve as a reference.

    • Acquire STD NMR data on the protein-fragment mixture. This involves collecting two spectra:

      • On-resonance spectrum: Selectively saturate a region of the protein's proton spectrum (e.g., -1.0 ppm) where no ligand signals are present.

      • Off-resonance spectrum: Irradiate a region far from any protein or ligand signals (e.g., 40 ppm) as a control.

    • The saturation time is a key parameter and should be optimized (typically 1-2 seconds).

  • Data Processing and Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD difference spectrum.

    • Signals appearing in the difference spectrum correspond to the protons of the fragment that are in close proximity to the protein upon binding. The absence of signals confirms a non-binder.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for the interaction (the binding epitope).

Protocol 3: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides the ultimate validation of a fragment hit by delivering a high-resolution, three-dimensional structure of the fragment bound to its target.[3] This structural information is invaluable for the subsequent fragment-to-lead optimization phase.

Causality: The goal is to directly visualize the binding mode of the fragment, identifying the specific amino acid residues it interacts with and the orientation it adopts in the binding site. This information is critical for designing synthetic modifications that can improve affinity and selectivity.[4][17]

Step-by-Step Methodology:
  • Protein Crystallization:

    • Obtain high-purity, stable protein.

    • Screen a wide range of crystallization conditions to obtain well-diffracting protein crystals. This is often the most significant bottleneck in the process.

  • Fragment Soaking or Co-crystallization:

    • Soaking: Transfer the pre-formed protein crystals into a solution containing a high concentration of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate (typically 1-25 mM, limited by solubility) for a defined period (minutes to hours).[3]

    • Co-crystallization: Set up crystallization trials with the protein already pre-incubated with the fragment. This is often used if soaking damages the crystals.

  • Cryo-protection and Data Collection:

    • Transfer the fragment-soaked or co-crystal into a cryo-protectant solution to prevent ice formation during freezing.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source. High throughput has been greatly enabled by advances in robotics and powerful detectors.

  • Structure Determination and Analysis:

    • Process the diffraction data to obtain an electron density map.

    • Solve the protein structure using molecular replacement if a model is available.

    • Carefully examine the difference electron density map (Fo-Fc) for unmodeled density corresponding to the bound fragment.

    • Build the fragment into the density, refine the model, and analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Fragment-to-Lead Evolution: A Structure-Based Approach

Once the binding mode of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is confirmed, the next phase is to evolve this low-affinity hit into a high-potency lead compound. This is a creative, iterative process guided by the structural data.

Fragment_Evolution cluster_0 Hypothetical Protein Binding Site cluster_1 Fragment Binding & Growth Vectors pocket1 Hydrophobic Pocket h_bond_donor H-Bond Donor (e.g., Asn) h_bond_acceptor H-Bond Acceptor (e.g., Asp) exit_vector Solvent Channel fragment Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate piperidine Piperidine Ring morpholine_O Morpholine Oxygen morpholine_NH Morpholine NH boc_group Boc Group piperidine->pocket1 Hydrophobic Interaction morpholine_O->h_bond_donor H-Bond morpholine_NH->h_bond_acceptor H-Bond boc_group->exit_vector Growth Vector

Caption: Hypothetical binding mode and growth vectors.

Rationale for Elaboration:

  • Fragment Growing: This is the most common strategy for optimizing a fragment hit.[6] The crystal structure might reveal that the Boc-protected nitrogen of the piperidine ring points towards a solvent-exposed channel. This presents an ideal "growth vector." The Boc group can be removed, and the resulting secondary amine can be functionalized with a variety of chemical moieties designed to pick up additional interactions in an adjacent pocket, thereby increasing affinity.[17]

  • Fragment Linking: If screening identifies a second, distinct fragment that binds in a nearby pocket, the two fragments can be joined together with a chemical linker.[4][6] The structure of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate provides multiple potential attachment points for such a linker.

  • Structure-Activity Relationship (SAR) by Analogs: The morpholine and piperidine rings can be systematically modified. For example, substituents can be added to explore the steric and electronic requirements of the binding pocket. The stereochemistry of the fragment can also be explored by synthesizing and testing different diastereomers.

Conclusion

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate represents a high-quality starting point for Fragment-Based Drug Discovery campaigns. Its three-dimensional character and the inclusion of privileged medicinal chemistry scaffolds provide a strong foundation for identifying novel hits against challenging targets. By employing a rigorous and integrated workflow of sensitive biophysical techniques such as SPR and NMR for hit identification, followed by structural characterization via X-ray crystallography, researchers can effectively validate binding and generate the critical insights needed for successful fragment-to-lead optimization. The protocols and strategies outlined in this document provide a robust framework for leveraging this valuable fragment in modern drug discovery programs.

References

  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • Advantages of Crystallographic Fragment Screening: Functional and Mechanistic Insights from a Powerful Platform for Efficient Drug Discovery - PMC. (2014, August 10). National Institutes of Health.
  • X-ray Crystallography Fragment Screening - Selvita. (n.d.). Selvita.
  • Fragment-Based Lead Discovery Using X-ray Crystallography - ACS Publications. (2021, November 16). American Chemical Society.
  • Application of Fragment-Based Drug Discovery to Versatile Targets - PMC. (n.d.). National Institutes of Health.
  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (2026, January 16). SARomics.
  • Covalent Fragment Screening of a Challenging Protein Target Using X-ray Crystallography. (n.d.). Sygnature Discovery.
  • Fragment Based Drug Design: A Review - International Journal of Pharmaceutical Sciences. (2024, July 1).
  • CHAPTER 3: Applications of NMR in Fragment-Based Drug Design - Books. (n.d.). Royal Society of Chemistry.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC - NIH. (n.d.). National Institutes of Health.
  • NMR Techniques for Structure-Based Drug Discovery - Creative Biostructure. (2025, March 23). Creative Biostructure.
  • Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC. (n.d.). National Institutes of Health.
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach | Journal of Medicinal Chemistry - ACS Publications. (n.d.). American Chemical Society.
  • Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? - Frontiers. (2022, February 17). Frontiers.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar. (n.d.). Semantic Scholar.
  • Application of Chiral Piperidine Scaffolds in Drug Design - Thieme E-Books & E-Journals. (n.d.). Thieme.
  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed. (2020, March 15). National Institutes of Health.
  • Fragment-Based Drug Discovery: Opportunities and Challenges in Pharmaceutical Chemistry - International Journal of Scientific Research & Technology. (2026, March 6). IJSRT.
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research - Massachusetts Biotechnology Council. (2025, November 19). MassBio.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). National Institutes of Health.
  • Fragment Screening by Surface Plasmon Resonance - PMC. (2010, February 4). National Institutes of Health.
  • Application of Chiral Piperidine Scaffolds in Drug Design. (2023, March 15). Thieme.
  • Fragment-to-Lead - Creative Biostucture Drug Discovery. (n.d.). Creative Biostructure.
  • Fragment-based Lead Preparation in Drug Discovery and Development | Computational Chemistry | Blog | Life Chemicals. (2021, December 9). Life Chemicals.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - RSC Publishing - The Royal Society of Chemistry. (2022, October 11). Royal Society of Chemistry.
  • Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. (n.d.).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics - RSC Publishing. (n.d.). Royal Society of Chemistry.
  • Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC - NIH. (n.d.). National Institutes of Health.
  • Fragment-to-Lead Medicinal Chemistry Publications in 2023. (2025, February 24). ACS Publications.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins - PharmaFeatures. (2025, March 20). PharmaFeatures.
  • Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2021, August 31). News-Medical.net.
  • Fragment Screening by Surface Plasmon Resonance | ACS Medicinal Chemistry Letters. (n.d.). American Chemical Society.
  • Fragment Based Drug Discovery with Surface Plasmon Resonance Technology - Diva-Portal.org. (2013, November 7). Diva Portal.
  • Biophysical screening in fragment-based drug design: a brief overview - Oxford Academic. (2019, February 6). Oxford Academic.

Sources

Application Note: N-Alkylation Strategies for 2-Morpholin-3-ylpiperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The 2-morpholin-3-ylpiperidine scaffold is a highly versatile, saturated bicyclic diamine system utilized in advanced drug discovery and molecular design. Because the molecule contains two secondary aliphatic amines—the piperidine nitrogen (position 1) and the morpholine nitrogen (position 4)—site-selective N-alkylation presents a significant synthetic challenge. Both nitrogens are situated adjacent to the C2-C3 inter-ring linkage, creating a sterically encumbered environment.

To achieve precise regiocontrol, this protocol assumes the use of an orthogonally protected intermediate (e.g., tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate), allowing targeted alkylation of the free secondary amine. We detail two field-proven methodologies:

  • Reductive Amination (Preferred): Utilizes sodium triacetoxyborohydride (STAB). This is the industry standard to prevent over-alkylation and tolerate sensitive functional groups[1].

  • Direct Alkylation: Utilizes alkyl halides and a mild base. Best reserved for sterically hindered electrophiles where iminium formation is unfavorable[2].

Mechanistic Insights & Causality

Why Reductive Amination is the Gold Standard

Direct alkylation of secondary amines with alkyl halides frequently suffers from polyalkylation, leading to unwanted quaternary ammonium salts[3]. Reductive amination circumvents this by forming an electrophilic iminium ion intermediate, which is subsequently reduced by hydride transfer[3].

  • Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is preferred over sodium cyanoborohydride (NaBH₃CN) due to its lower toxicity, superior chemoselectivity, and faster reaction kinetics in weakly acidic media.

  • Solvent Causality: 1,2-Dichloroethane (DCE) or dichloromethane (DCM) are the optimal solvents. Reactions are generally faster in DCE than in THF because the slightly higher polarity and distinct solvation shell stabilize the transient iminium ion[1].

  • Acid Catalysis: The addition of 1-2 equivalents of acetic acid (AcOH) accelerates the dehydration of the hemiaminal to the iminium ion, which is critical for sterically hindered scaffolds like 2-morpholin-3-ylpiperidine[1].

Direct Alkylation Considerations

When reductive amination is not viable (e.g., lacking a stable aldehyde/ketone precursor), direct alkylation is employed. To mitigate over-alkylation, inorganic bases such as K₂CO₃ or Cs₂CO₃ are used in polar aprotic solvents (DMF or Acetonitrile)[4]. The limited solubility of these bases in organic solvents keeps the effective basicity low, favoring mono-alkylation of the secondary amine over quaternization[2].

Experimental Protocols

Protocol A: Reductive Amination via NaBH(OAc)₃ (STAB)

Reference Standard:

Materials:

  • Mono-protected 2-morpholin-3-ylpiperidine (1.0 equiv)

  • Aldehyde or Ketone (1.2 - 1.5 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equiv)

  • Glacial Acetic Acid (1.0 - 2.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Procedure:

  • Imine/Iminium Formation: Dissolve the mono-protected 2-morpholin-3-ylpiperidine (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous DCE (5.0 mL) under an inert atmosphere (N₂ or Ar)[1].

  • Acidification: Add glacial acetic acid (1.0 mmol) dropwise to the stirring solution. Stir at room temperature for 30–60 minutes to allow the pre-formation of the hemiaminal/iminium intermediate[1].

    • Self-Validation Checkpoint 1: A slight yellowing of the solution often occurs here, visually indicating successful iminium ion formation.

  • Reduction: Cool the reaction mixture to 0 °C. Add STAB (1.5 mmol) portion-wise to control any mild exotherm.

  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4–12 hours. Monitor via LC-MS or TLC until the starting amine is consumed[1].

  • Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (5 mL) to neutralize the acetic acid and destroy excess hydride[5].

    • Self-Validation Checkpoint 2: Vigorous effervescence (H₂ gas evolution) must occur. This confirms that active hydride was still present and the reagent was not degraded by ambient moisture.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient of DCM/MeOH with 1% NH₄OH) to yield the pure N-alkylated product.

Protocol B: Direct N-Alkylation via Alkyl Halides

Reference Standard:

Materials:

  • Mono-protected 2-morpholin-3-ylpiperidine (1.0 equiv)

  • Alkyl halide (e.g., Alkyl bromide or iodide) (1.1 equiv)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 equiv)

  • Anhydrous Acetonitrile (MeCN) (0.2 M)

Step-by-Step Procedure:

  • Preparation: In an oven-dried round-bottom flask, suspend the mono-protected 2-morpholin-3-ylpiperidine (1.0 mmol) and finely powdered anhydrous K₂CO₃ (2.5 mmol) in anhydrous MeCN (5.0 mL)[6].

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise at room temperature.

  • Heating: Attach a reflux condenser and heat the mixture to 60–80 °C for 8–16 hours[6].

    • Self-Validation Checkpoint 1: The reaction mixture must remain a heterogeneous suspension. If the base dissolves completely, moisture has compromised the anhydrous environment.

    • Self-Validation Checkpoint 2: The accumulation of a fine white precipitate (potassium halide salt) serves as a visual indicator of successful nucleophilic substitution.

  • Monitoring: Track the reaction via LC-MS. If conversion stalls, an additional 0.2 equiv of the alkyl halide may be added. Avoid large excesses to prevent side reactions[6].

  • Workup: Cool to room temperature, filter the suspension through a Celite pad to remove inorganic salts, and wash the pad with EtOAc[6].

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify via flash chromatography[6].

Visualizations

DecisionTree Start 2-Morpholin-3-ylpiperidine Derivative CheckProtect Are both amines unprotected? Start->CheckProtect Protect Perform Orthogonal Protection (e.g., Boc/Cbz) CheckProtect->Protect Yes SelectMethod Select Alkylation Strategy CheckProtect->SelectMethod No (One is protected) Protect->SelectMethod RedAm Reductive Amination (Aldehyde/Ketone + STAB) SelectMethod->RedAm Preferred (Avoids over-alkylation) DirAlk Direct Alkylation (Alkyl Halide + Base) SelectMethod->DirAlk Alternative (Sterically hindered halides)

Decision matrix for selecting the optimal N-alkylation strategy for diamine scaffolds.

Mechanism Amine Secondary Amine (Target Scaffold) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium Iminium Ion (Electrophilic) Hemiaminal->Iminium - H2O (AcOH cat.) Product N-Alkylated Product Iminium->Product NaBH(OAc)3 (Hydride transfer)

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

Quantitative Data & Method Comparison

The following table summarizes the key quantitative parameters and comparative metrics between the two protocols, aiding in experimental design:

ParameterReductive Amination (STAB)Direct Alkylation (Alkyl Halide)
Typical Yield 75% – 95%50% – 80%
Reaction Time 4 – 12 hours8 – 16 hours
Temperature 0 °C to Room Temperature60 °C to 80 °C (Reflux)
Over-alkylation Risk Very LowModerate to High
Optimal Solvent DCE or DCMMeCN or DMF
Equivalents of Electrophile 1.2 – 1.5 (Aldehyde/Ketone)1.05 – 1.1 (Alkyl Halide)
Functional Group Tolerance High (Tolerates esters, nitriles, amides)Moderate (Base-sensitive groups may degrade)

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Source: The Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL: [Link]

  • Title: Synthesis of secondary amines. Source: Tetrahedron, 2001, 57(36), 7785-7811. URL: [Link]

  • Title: Cesium Hydroxide Promoted Chemoselective N-Alkylation for the Generally Efficient Synthesis of Secondary Amines. Source: Organic Letters, 1999, 1(12), 1893-1896. URL: [Link]

  • Title: Reductive amination in case of secondary amines. Source: Chemistry Stack Exchange (Mechanistic discussions & reagent causality). URL: [Link]

Sources

Comprehensive Analytical Protocols for the Purity Assessment of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is a highly saturated, bicyclic scaffold representing a critical building block in modern drug discovery. Featuring a piperidine ring N-protected by a tert-butoxycarbonyl (Boc) group and substituted at the C2 position with a morpholin-3-yl moiety, this compound is frequently utilized to synthesize kinase inhibitors, GPCR ligands, and blood-brain barrier-permeable therapeutics.

From an analytical perspective, this molecule presents a triad of distinct challenges:

  • Optical Transparency : The lack of an extended conjugated π-system means the compound is virtually transparent to standard UV detection (>220 nm).

  • Acid Lability : The Boc protecting group is sensitive to strong acids, complicating the use of standard low-pH mobile phases[1].

  • Stereochemical Complexity : The adjacent stereocenters at the piperidine C2 and morpholine C3 positions yield four possible stereoisomers (two diastereomeric pairs of enantiomers) that require rigorous chiral resolution[2].

As a Senior Application Scientist, I have designed the following self-validating analytical framework to address these specific structural nuances, ensuring absolute confidence in chemical and stereoisomeric purity.

The Impurity Landscape: Causality and Origins

Understanding the causality behind impurity formation is the first step in designing a robust analytical method. Impurities in this compound are not random; they follow predictable mechanistic pathways driven by the molecule's structural vulnerabilities.

Degradation API Boc-Protected Piperidine-Morpholine DeBoc De-Boc Degradant (Free Amine) API->DeBoc Acidic pH (e.g., TFA) NOxide N-Oxide Degradant (Morpholine Oxidation) API->NOxide Oxidative Stress

Primary degradation pathways affecting the chemical stability of the compound.
Table 1: Mechanistic Origins of Potential Impurities
Impurity TypeStructural OriginCausality / MechanismPrimary Analytical Method
De-Boc Degradant 2-morpholin-3-ylpiperidineCleavage of the Boc group due to exposure to strong acids (e.g., TFA) or prolonged thermal stress[1].RP-HPLC-CAD / LC-MS
Di-Boc Impurity N,N'-di-Boc derivativeOver-reaction during synthesis where the morpholine secondary amine inadvertently reacts with Boc-anhydride.RP-HPLC-CAD / LC-MS
N-Oxide Morpholine N-oxideOxidation of the morpholine nitrogen upon exposure to atmospheric oxygen or residual peroxides in solvents.LC-MS (ESI+)
Stereoisomers Epimers / EnantiomersIncomplete stereocontrol during synthesis or post-synthetic epimerization of the saturated heterocycles[2].Chiral HPLC
Residual Solvents Volatile OrganicsIncomplete drying of process solvents (e.g., DMF, DCM, Hexane).GC-HS

Analytical Strategy: A Self-Validating System

To establish a trustworthy purity profile, no single analytical technique is sufficient. We must employ an orthogonal, self-validating system where the limitations of one detector are compensated by the strengths of another. Because the compound lacks a strong chromophore, Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) replaces UV as the primary quantitative tool[3].

Workflow Sample Tert-butyl 2-morpholin-3-ylpiperidine -1-carboxylate Split Sample->Split HPLC RP-HPLC-CAD/ELSD (Chemical Purity) Split->HPLC Chiral Chiral HPLC (Stereoisomer Purity) Split->Chiral LCMS LC-MS (ESI+) (Identity & Impurity ID) Split->LCMS GC GC-HS (Residual Solvents) Split->GC HPLC->LCMS Peak ID Validation

Logical framework for the comprehensive purity assessment of the target compound.
Table 2: Comparative Analytical Techniques for Purity Assessment
TechniquePrimary PurposeStrengthsLimitations
RP-HPLC-CAD Main Assay & Organic ImpuritiesUniversal detection independent of chromophores; highly quantitative.Requires volatile mobile phases; gradient baseline shifts.
LC-MS (ESI+) Identity & Impurity ProfilingProvides exact mass data; confirms Boc-group presence via fragmentation[4].Poor for absolute quantitation due to ionization bias.
Chiral HPLC Enantiomeric Excess (ee)Resolves all 4 stereoisomers.Method development is highly empirical.
GC-HS Residual SolventsExcellent sensitivity for volatile process impurities[5].Compound is thermally labile; cannot be injected directly.

Detailed Experimental Protocols

The following protocols are engineered to be self-validating. By incorporating specific system suitability standards and diagnostic fragmentation checks, the methods continuously prove their own accuracy.

Protocol A: Chemical Purity by RP-HPLC-CAD

Causality Note: 0.1% Trifluoroacetic acid (TFA) is deliberately avoided. Extended residence times in a TFA-based mobile phase can induce artifactual de-Boc degradation on-column[1]. We substitute this with 0.1% Formic Acid, which provides necessary protonation for peak shape while preserving the carbamate linkage[4].

1. Instrumentation & Materials:

  • HPLC system equipped with a Charged Aerosol Detector (CAD) and a secondary UV detector (set to 210 nm).

  • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). The hybrid silica withstands slightly basic to mildly acidic conditions.

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

3. Chromatographic Conditions:

  • Gradient: 0-2 min (5% B), 2-15 min (linear to 95% B), 15-18 min (hold 95% B), 18-19 min (return to 5% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • CAD Evaporation Temp: 35 °C (optimized for semi-volatile preservation).

4. Self-Validation Step (System Suitability): Prepare a resolution standard containing the target compound and a spiked amount (1% w/w) of the free amine (2-morpholin-3-ylpiperidine). The method is only valid if the resolution ( Rs​ ) between the free amine and the Boc-protected API is ≥2.0 .

Protocol B: Stereoisomeric Purity by Chiral HPLC

Causality Note: Because the compound contains two adjacent stereocenters, it exists as a mixture of syn and anti diastereomers, each with an enantiomeric pair. Normal-phase chiral chromatography with a basic modifier is required to prevent the secondary amine of the morpholine ring from causing severe peak tailing.

1. Instrumentation & Materials:

  • HPLC system with CAD or low-wavelength UV (210 nm).

  • Column: Daicel Chiralpak IC (250 mm × 4.6 mm, 5 µm) – an immobilized polysaccharide stationary phase.

2. Mobile Phase & Conditions:

  • Isocratic Elution: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25 °C.

3. Self-Validation Step: Inject a fully racemic mixture of all four stereoisomers. The method is validated when four distinct peaks are observed with baseline separation ( Rs​≥1.5 ), proving the system's capacity to detect any isomeric impurity.

Protocol C: Identity Confirmation by LC-MS/MS (ESI+)

Causality Note: Boc-protected amines exhibit a highly diagnostic fragmentation pattern in positive Electrospray Ionization (ESI+). The loss of the Boc group (isobutylene + CO2, Δm/z=100.05 ) is a hallmark that validates the structural integrity of the carbamate[4].

1. MS Parameters:

  • Ionization: Positive Ion Electrospray (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 350 °C.

2. Diagnostic Interpretation (Self-Validating Data):

  • Parent Ion: Look for the protonated molecule [M+H]+ at m/z≈271.2 .

  • Diagnostic Fragment: Look for the in-source or MS/MS fragment at m/z≈171.1 ( [M−Boc+2H]+ ).

  • Validation: The simultaneous presence of m/z 271.2 and m/z 171.1 unequivocally confirms the identity of the Boc-protected piperidine-morpholine scaffold. The presence of a peak at m/z 287.2 would indicate the N-oxide impurity.

References

  • Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers. ACS Publications.[Link]

  • Integrated Synthesis and Testing of Substituted Xanthine Based DPP4 Inhibitors: Application to Drug Discovery. PMC.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize your synthetic outcomes. The synthesis of this complex heterocyclic scaffold, which incorporates both a piperidine and a morpholine ring, presents unique challenges that require careful consideration of reaction conditions and purification strategies.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can often be attributed to incomplete reactions, side-product formation, or suboptimal reaction conditions in key transformations. The primary synthetic routes typically involve the formation of the piperidine and morpholine rings, which can be achieved through various methods such as reductive amination or multi-component reactions (MCRs).[1][2]

Potential Cause 1: Inefficient Reductive Amination

Reductive amination is a cornerstone for constructing both the piperidine and morpholine rings.[3][4] However, its efficiency is highly dependent on several factors.

  • Suboptimal pH: The formation of the crucial imine/iminium ion intermediate is pH-dependent. A mildly acidic environment (pH 4-6) is generally optimal. If the pH is too low, the amine starting material becomes protonated and non-nucleophilic. Conversely, if the pH is too high, the carbonyl group isn't sufficiently activated.

  • Incorrect Reducing Agent: The choice of reducing agent is critical. Strong reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone, diminishing the yield of the desired amine. Milder, more selective agents such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they preferentially reduce the iminium ion.[5]

  • Presence of Water: The formation of the imine intermediate from a carbonyl and an amine is a condensation reaction that produces water. This equilibrium can be shifted to favor the starting materials if water is not removed.

Solutions and Experimental Protocol:

ParameterRecommendationRationale
pH Control Add a catalytic amount of a mild acid, such as acetic acid.To maintain the optimal pH range for imine/iminium ion formation.
Reducing Agent Use sodium triacetoxyborohydride (NaBH(OAc)₃).For selective reduction of the iminium ion over the carbonyl starting material.
Water Removal Add molecular sieves to the reaction mixture or perform azeotropic distillation.To drive the equilibrium towards the formation of the imine intermediate.

Experimental Protocol: Optimized Reductive Amination

  • To a solution of the appropriate carbonyl compound (1.0 equiv.) and amine (1.1 equiv.) in an anhydrous solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add 3Å molecular sieves.

  • Add acetic acid (0.1 equiv.) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 equiv.) portion-wise and continue stirring at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Potential Cause 2: Challenges with Boc Protection

The tert-butyloxycarbonyl (Boc) protecting group is crucial for managing the reactivity of the piperidine nitrogen. However, issues during its introduction can impact the overall yield.

  • Poor Solubility of Starting Material: Zwitterionic starting materials, such as amino acids, can have poor solubility in common organic solvents, leading to incomplete reactions.[6]

  • Side Reactions: The reaction of the carboxylate group with di-tert-butyl dicarbonate (Boc₂O) can form a mixed anhydride, which can then react with the amine to produce an amide dimer.[6]

Solutions and Experimental Protocol:

ParameterRecommendationRationale
Solvent System Use a biphasic system of water and an organic solvent (e.g., THF or dioxane) with a base like sodium hydroxide.[6]The basic aqueous solution can deprotonate the carboxylic acid, increasing solubility and preventing mixed anhydride formation by hydrolyzing it.[6]
Reagent Stoichiometry Use a slight excess of Boc₂O (1.1-1.5 equivalents).To ensure complete reaction of the amine.

Experimental Protocol: Robust Boc Protection

  • Dissolve the amine starting material in a mixture of water, methanol, and triethylamine (e.g., a 10:10:7 ratio).[7]

  • Slowly add di-tert-butyl dicarbonate (1.6 equivalents) while stirring.[7]

  • Heat the reaction mixture to around 55°C overnight.[7]

  • Cool the reaction to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can often be used without further purification, or it can be purified by column chromatography if necessary.

Question 2: I'm observing significant impurity formation. What are the common side products and how can I minimize them?

Impurity formation is a common hurdle, often stemming from over-alkylation, competing side reactions, or instability of intermediates.

Common Side Reaction: Over-alkylation

In reactions involving the piperidine nitrogen, such as N-alkylation, the secondary amine product can be more nucleophilic than the starting primary amine, leading to the formation of a quaternary ammonium salt.[8]

Mitigation Strategies:

  • Control Stoichiometry: Use a slight excess of the piperidine starting material (1.1 to 1.2 equivalents) relative to the alkylating agent.[8]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture, ideally using a syringe pump, to maintain a low concentration and favor mono-alkylation.[8]

Common Side Reaction: Formation of Piperidine Carbonate

Piperidine is a basic amine and can react with atmospheric carbon dioxide to form piperidine carbonate, which may precipitate from solution, especially when stored in solvents like DMF.[9][10]

Mitigation Strategies:

  • Inert Atmosphere: Store piperidine and its solutions under an inert atmosphere, such as nitrogen or argon.[9]

  • Fresh Solutions: Prepare solutions of piperidine fresh before use to minimize exposure to air.

Frequently Asked Questions (FAQs)

Q1: What is the optimal strategy for purifying the final product?

The final product, Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate, possesses both polar (morpholine and carbamate) and non-polar (tert-butyl) groups, which can make purification challenging.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent system (e.g., hexanes/ethyl acetate) to a more polar system may be necessary to separate the product from less polar starting materials and more polar byproducts.

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.

Q2: How can I confirm the stereochemistry of my final product?

The synthesis can potentially generate multiple stereoisomers.

  • Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying enantiomers and diastereomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, can help determine the relative stereochemistry of the substituents on the piperidine and morpholine rings.

Q3: Are there any specific safety precautions I should take during this synthesis?

  • Handling of Reagents: Many reagents used in this synthesis are hazardous. For example, strong acids and bases should be handled with appropriate personal protective equipment (PPE).[5] Reagents like di-tert-butyl dicarbonate can be moisture-sensitive.

  • Inert Atmosphere: As mentioned, many reactions benefit from being conducted under an inert atmosphere to prevent side reactions with atmospheric oxygen or carbon dioxide.[3]

Visualizing the Workflow

To aid in troubleshooting, a logical workflow can be beneficial.

G cluster_0 Problem Identification cluster_1 Potential Causes for Low Yield cluster_2 Potential Causes for Impurities cluster_3 Solutions & Optimization LowYield Low Yield ReductiveAmination Inefficient Reductive Amination LowYield->ReductiveAmination BocProtection Poor Boc Protection LowYield->BocProtection IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction Impurity Impurity Formation OverAlkylation Over-alkylation Impurity->OverAlkylation SideReactions Side Reactions Impurity->SideReactions Decomposition Product Decomposition Impurity->Decomposition OptimizepH Optimize pH (4-6) ReductiveAmination->OptimizepH SelectReducer Use NaBH(OAc)₃ ReductiveAmination->SelectReducer RemoveWater Remove Water ReductiveAmination->RemoveWater OptimizeBoc Optimize Boc Protection Conditions BocProtection->OptimizeBoc ControlStoich Control Stoichiometry OverAlkylation->ControlStoich SlowAddition Slow Reagent Addition OverAlkylation->SlowAddition InertAtmosphere Use Inert Atmosphere SideReactions->InertAtmosphere Decomposition->InertAtmosphere

Caption: A troubleshooting decision tree for the synthesis of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

References

  • BenchChem. (n.d.). Side reactions and byproduct formation in morpholine synthesis.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis.
  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Optimizing reaction conditions for the synthesis of morpholine derivatives.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Technical Support Center: Optimizing Piperidine-Morpholine Synthesis.
  • Blanpain, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Polymers (Basel), 12(10), 2393. [Link]

  • john710000. (2019). Having great trouble with a Boc-protection reaction. Reddit.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • ACS Publications. (2021). Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor. Retrieved from [Link]

  • Cardona, F., et al. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(21), 5129. [Link]

  • Edelmann, F. T. (2021). Re: Have you experienced that your piperidine crystallizes when not in use? ResearchGate.
  • ResearchGate. (n.d.). Possible strategies for the synthesis of morpholines. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine.
  • BZ Chemical. (2019). BOC Protection and Deprotection.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ETH Research Collection. (2022). Development of a morpholin-3-one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Chemtips. (2012). Reactions that Work: Boc Protection.
  • Visible-Point-5371. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
  • DTIC. (n.d.). Piperidine Synthesis.
  • Wang, M., et al. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press.
  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ResearchGate. (2023). Synthesis and Characterization of tert-butyl 3-(((2-hydroxynaphthalen1-yl)methylene)amino)-4-(4-(trifluoromethyl)phenyl)piperidine-1-carboxylate: A piperidine clubbed Boc protected versatile building block for multi functionalized chemical reactions. Retrieved from [Link]

  • ECHA. (n.d.). tert-butyl 3-(morpholin-3-yl)piperidine-1-carboxylate.
  • Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]

  • Google Patents. (n.d.). WO2009133778A1 - Method for the production of tert-butyl 3-aminopiperidine-1-carboxylate, and intermediates thereof.
  • MDPI. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1478. [Link]

  • MDPI. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molbank, 2021(3), M1259. [Link]

  • R Discovery. (2026). Development of a Flow Process to tert -Butyl 4-(6-Chloropyridin-2-yl)piperidine-1-carboxylate.

Sources

Purification challenges of Boc-protected piperidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific, often undocumented hurdles encountered when purifying and characterizing Boc-protected piperidine derivatives.

Working with these molecules presents a unique trifecta of challenges: chemical lability on solid phases, optical invisibility during purification, and conformational complexity during characterization. This guide is structured chronologically along the synthetic workflow to help you diagnose and resolve these issues using field-proven, self-validating methodologies.

Workflow Diagnostic Matrix

Workflow A Crude Boc-Piperidine B Chromophore Present? A->B C UV-Directed HPLC B->C Yes D ELSD / CAD HPLC B->D No E Silica Chromatography C->E D->E F Degradation Observed? E->F G Et3N-Neutralized Silica F->G Yes H NMR Characterization F->H No G->H I Doubled Peaks? H->I J VT-NMR / EXSY I->J Yes (Rotamers)

Fig 1. Decision matrix for the purification and characterization of Boc-protected piperidines.

Module 1: Chromatographic Instability & "Streaking"

Q: My Boc-piperidine streaks heavily on normal-phase TLC and degrades during column chromatography. Why is this happening, and how do I prevent it?

The Causality: While the tert-butyloxycarbonyl (Boc) group is highly resistant to basic and nucleophilic conditions, it is exquisitely sensitive to Brønsted and Lewis acids. Standard chromatographic silica gel possesses slightly acidic silanol groups (pKa ~ 4.5 – 5.0). When Boc-protected amines are concentrated onto silica gel—especially under reduced pressure or elevated temperatures—the silica acts as a catalyst for the thermal deprotection of the Boc group[1]. This premature cleavage generates the free secondary piperidine amine, which interacts strongly with the stationary phase, causing severe streaking, irreversible adsorption, and catastrophic yield loss.

Self-Validating Protocol: Triethylamine-Neutralized Silica Gel Chromatography To prevent acid-catalyzed degradation, the stationary phase must be chemically masked prior to sample introduction.

  • System Validation (2D TLC): Before committing to a column, spot your crude mixture on a standard silica TLC plate. Run the plate in your desired solvent system. Dry the plate completely, rotate it 90°, and run it a second time in the exact same solvent.

    • Validation Check: If the compound spots fall off the diagonal axis, your compound is actively degrading on the silica. Proceed to step 2.

  • Stationary Phase Neutralization: Prepare a slurry of silica gel in your non-polar eluent (e.g., Hexanes or Heptane) containing 1–2% (v/v) Triethylamine (Et 3​ N).

  • Column Packing: Pour the slurry and pack the column under positive pressure. Flush the packed bed with 2–3 column volumes of the Et 3​ N-spiked solvent to ensure all acidic silanol sites are fully neutralized.

  • Equilibration: Flush the column with 2 column volumes of your starting mobile phase (without Et 3​ N) to remove excess base, which might otherwise co-elute and contaminate your final product.

  • Elution: Load your sample and run the gradient. The Boc-piperidine will now elute as a sharp, discrete band.

Module 2: Detection Blind Spots

Q: I am trying to purify an aliphatic Boc-piperidine via Prep-HPLC, but I cannot see a peak on the UV trace. How can I reliably trigger fraction collection?

The Causality: Aliphatic piperidines lack a conjugated π -electron system, rendering them optically "invisible" to standard UV detectors (>254 nm). While you might attempt to monitor the carbamate carbonyl at 210 nm, this low wavelength is highly susceptible to baseline drift from mobile phase absorbance (e.g., gradients of acetonitrile or methanol). To solve this, you must rely on mass-flow dependent, aerosol-based detectors. Charged Aerosol Detection (CAD) is particularly advantageous here, as it provides a universal response independent of the analyte's physicochemical properties, making it ideal for non-chromophoric Boc-derivatives[2].

Quantitative Data Presentation: Detector Suitability

Detector TechnologyDetection PrincipleDependencySuitability for Aliphatic Boc-PiperidinesEstimated Limit of Detection (LOD)
UV-Vis Photon absorbanceRequires conjugated π -systemPoor (High solvent interference at <220 nm)High (Often >10 µg for non-chromophoric)
ELSD Light scattering of dried particlesVolatility difference (Analyte vs. Mobile Phase)Excellent~1–5 ng
CAD Charge transfer to dried particlesVolatility difference (Analyte vs. Mobile Phase)Superior (Uniform response independent of structure)<1 ng

Module 3: NMR Rotamer Confusion

Q: After successful purification, my 1 H and 13 C NMR spectra show doubled peaks. Did my compound racemize, or is it a mixture of diastereomers?

The Causality: This is a classic structural artifact of Boc-protected cyclic amines. The C–N bond of the carbamate possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group[3]. This restricts free rotation, locking the molecule into two distinct conformational isomers (rotamers): syn and anti. Because the activation energy barrier for this rotation is relatively high (~50–80 kJ/mol), the interconversion is slow on the NMR timescale at room temperature. Consequently, the NMR instrument detects both conformers as two distinct sets of signals, often mimicking the appearance of a 60:40 or 50:50 diastereomeric mixture[3][4].

Self-Validating Protocol: Variable-Temperature (VT) NMR for Rotamer Resolution To prove that the doubled peaks are rotamers and not chemical impurities or diastereomers, you must supply enough thermal energy to overcome the rotational barrier.

  • Solvent Selection: Dissolve 5–10 mg of the purified Boc-piperidine in a high-boiling deuterated solvent (e.g., DMSO- d6​ , boiling point 189 °C, or Toluene- d8​ ).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 25 °C to establish the baseline rotamer ratio.

  • Incremental Heating: Increase the probe temperature in 15 °C increments (e.g., 40 °C, 55 °C, 70 °C, 85 °C). Allow 5 minutes of thermal equilibration at each step before tuning, matching, and acquiring the spectrum.

  • Coalescence Observation: Observe the doubled peaks. As temperature increases, they will broaden and eventually merge into a single, sharp, time-averaged peak at the coalescence temperature ( Tc​ ). For Boc-piperidines, Tc​ is often observed between 50 °C and 80 °C[4].

  • Self-Validation (Cooling): This is the critical validation step. Cool the probe back to 25 °C and re-acquire the spectrum. If the spectrum perfectly matches the initial baseline acquisition, the phenomenon is definitively confirmed as dynamic rotameric exchange[5]. If new peaks appear or the spectrum does not revert, thermal degradation has occurred.

References

  • [4] An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters | Source: acs.org |4

  • [1] A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated | Source: mcours.net |1

  • [3] NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution | Source: nih.gov |3

  • [5] Rotamers or Diastereomers? An Overlooked NMR Solution | Source: researchgate.net | 5

  • [2] Charged Aerosol Detection in Pharmaceutical Analysis: An Overview | Source: chromatographyonline.com | 2

Sources

Side-reaction products in the synthesis of morpholine-piperidine compounds

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for the synthesis of morpholine-piperidine compounds. As a Senior Application Scientist, I have designed this guide to move beyond generic, templated protocols. Here, we dissect the mechanistic causality behind common side reactions—such as over-reduction, regioisomeric misfires, and competitive C-H activations—and provide self-validating workflows to ensure high-fidelity results in your drug development pipelines.

Diagnostic Workflow for Side Reactions

Before altering your reaction conditions, it is critical to identify the specific failure mode of your synthesis. The following diagnostic logic tree will help you trace the origin of your byproducts.

Troubleshooting Start Analyze Crude Mixture (LC-MS/NMR) Imine Incomplete Imine Formation? Start->Imine Alcohol Alcohol Byproduct Detected? Imine->Alcohol No Action1 Add Lewis Acid (Ti(OiPr)4) or dehydrating agent Imine->Action1 Yes Regio Regioisomeric SNAr Byproducts? Alcohol->Regio No Action2 Delay addition of reducing agent (NaBH(OAc)3) Alcohol->Action2 Yes Action3 Optimize base & temperature; Check leaving group Regio->Action3 Yes

Caption: Troubleshooting workflow for identifying and resolving morpholine-piperidine synthesis side reactions.

Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why does my reductive amination between morpholine and 4-N-Boc-piperidone stall, yielding mostly the reduced piperidinol byproduct instead of the target amine? Mechanistic Causality: Morpholine is a relatively weak nucleophile due to the electron-withdrawing nature of its oxygen atom, which makes the initial nucleophilic attack and subsequent iminium ion formation prohibitively slow[1]. If a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)3) or sodium borohydride is introduced at the beginning of the reaction, the rate of direct ketone reduction outpaces the rate of imine formation. This premature reduction converts the 4-N-Boc-piperidone starting material directly into an unreactive alcohol byproduct[2]. Corrective Action: Decouple the reaction into two distinct phases. First, force the imine formation to completion using a Lewis acid (e.g., Ti(OiPr)4) or a dehydrating agent. Only after self-validating the complete consumption of the ketone via LC-MS should the reducing agent be introduced[1].

Pathway Ketone 4-N-Boc-piperidone + Morpholine Imine Iminium Intermediate (Slow Step) Ketone->Imine Ti(OiPr)4 / -H2O Alcohol Piperidinol Byproduct (Fast Reduction) Ketone->Alcohol Premature NaBH(OAc)3 Product Morpholine-Piperidine Target Product Imine->Product NaBH(OAc)3

Caption: Mechanistic divergence in reductive amination leading to target product vs. alcohol byproduct.

Q2: During the SNAr synthesis of morpholine/piperidine-substituted quinoxalines from fluorinated precursors, I am isolating unexpected regioisomeric byproducts. What causes this? Mechanistic Causality: In highly functionalized heterocyclic scaffolds, such as 2-(benzimidazol-2-yl)-3-arylquinoxalines, there are multiple competing nucleophilic centers. During the substitution of a fluorine atom on the aryl ring, the nitrogen atom of the benzimidazole system can act as a competing nucleophile against the intended morpholine or piperidine[3]. This nucleophilic substitution by the benzimidazole nitrogen leads to the formation of undesired regioisomers[3]. Corrective Action: To favor the desired morpholine/piperidine substitution, strictly control the stoichiometry of the aliphatic amine and optimize the base. Using a milder base like K2CO3 in DMF at controlled temperatures prevents the premature deprotonation and activation of the competing heteroaromatic nitrogens[3].

Q3: In solid-phase peptide synthesis (SPPS) involving morpholine/piperidine derivatives, I am observing significant aspartimide formation and racemization. How can I minimize this? Mechanistic Causality: Piperidine (pKa ~11.1) is a strong base conventionally used for Fmoc deprotection. However, repetitive exposures to piperidine catalyze deleterious side reactions, including the base-catalyzed cyclization of resin-bound dipeptides to diketopiperazines, aspartimide formation, and the racemization of esterified Cysteine derivatives[4]. Corrective Action: Substitute piperidine with morpholine (pKa ~8.3) for the deprotection steps. The attenuated basicity of morpholine makes it significantly less detrimental to sensitive side-chains (such as glycosyls) and drastically reduces the rate of base-catalyzed racemization (e.g., reducing D-Cys formation), while still effectively removing the Fmoc group under optimized conditions (e.g., 50% morpholine-DMF)[4].

Q4: When attempting photocatalytic C-H functionalization to synthesize substituted 2-aryl morpholines, my yield drops due to competitive byproducts. What is the mechanism? Mechanistic Causality: The photocatalytic annulation to form morpholines or piperidines proceeds via a highly reactive radical cation intermediate. If the substrate contains multiple benzylic C-H bonds, competitive activation of these alternative sites occurs, yielding undesired oxidation byproducts or alternative ring closures[5]. Corrective Action: Introduce triflic acid (TfOH) to the reaction mixture. Mechanistic studies reveal that TfOH plays a critical role in protonating the substrate, which preserves the photocatalyst and suppresses the undesired product oxidation pathways, thereby restoring high diastereoselectivity and yield[5].

Quantitative Data: Side-Reaction Profiles

The following table summarizes the quantitative impact of reaction conditions on byproduct formation across the discussed synthetic routes.

Reaction TypeReagent / ConditionPrimary ByproductCausality / DriverImpact on Target Yield
Reductive Amination One-pot NaBH(OAc)3Piperidinol (Alcohol)Slow imine formation vs. fast ketone reduction< 20% Target Yield
Reductive Amination Two-pot with Ti(OiPr)4None (Target favored)Forced iminium formation prior to reduction> 85% Target Yield
SNAr Substitution Strong Base / High TempRegioisomersBenzimidazole N-attack on fluorinated ring~ 50% Byproduct
SPPS Fmoc Removal 20% Piperidine-DMFAspartimide / D-CysHigh basicity (pKa 11.1) catalyzes cyclization11-16% Racemization
SPPS Fmoc Removal 50% Morpholine-DMFNone (Target favored)Lower basicity (pKa 8.3) protects side-chains< 3.8% Racemization
Photocatalytic Annulation Absence of TfOHOxidized ByproductsUncontrolled radical cation intermediate< 40% Target Yield

Self-Validating Experimental Protocol: Reductive Amination

To prevent the over-reduction byproduct discussed in Q1, follow this self-validating, two-stage protocol for the synthesis of morpholine-piperidine derivatives (e.g., reacting morpholine with 4-N-Boc-piperidone).

Phase 1: Iminium Formation (Water Exclusion)

  • Charge an oven-dried, argon-purged flask with 4-N-Boc-piperidone (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Add morpholine (1.2 equiv) dropwise at room temperature.

  • Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5 equiv) slowly to the stirring mixture. The Lewis acid acts as both a water scavenger and an iminium activator.

  • Stir at room temperature for 12 hours.

Phase 2: In-Process Validation (Critical Step) 5. Do not proceed to reduction blindly. Extract a 10 µL aliquot, quench with saturated NaHCO3, extract with EtOAc, and analyze via LC-MS. 6. Validation Gate: Confirm the complete disappearance of the ketone mass (M+H) and the presence of the iminium/enamine mass. If ketone remains, extend stirring time by 4 hours.

Phase 3: Reduction 7. Once imine formation is validated, cool the reaction mixture to 0 °C using an ice bath. 8. Add Sodium triacetoxyborohydride (NaBH(OAc)3) (2.0 equiv) in small portions over 15 minutes to control the exotherm. 9. Allow the reaction to warm to room temperature and stir for an additional 4 hours.

Phase 4: Workup and Final Validation 10. Quench the reaction carefully with 1N NaOH (to break up titanium salts) and stir vigorously until the organic and aqueous layers separate cleanly. 11. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. 12. Validate the final product via 1H NMR, specifically checking for the absence of the piperidinol CH-OH proton peak (typically around 3.8-4.0 ppm), confirming the suppression of the alcohol byproduct.

References

  • Source: reddit.
  • Source: unimi.
  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)
  • Source: renyi.
  • Source: acs.

Sources

Technical Support Center: Troubleshooting Piperidine Intermediate Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing solubility bottlenecks with piperidine-based intermediates during organic synthesis. Below, you will find a diagnostic workflow, mechanistic FAQs, quantitative solvent data, and self-validating experimental protocols to overcome these challenges.

Diagnostic Workflow

PiperidineTroubleshooting Start Piperidine Intermediate Insoluble in Organic Solvent IsSalt Is it a salt form? (e.g., HCl, TFA) Start->IsSalt Freebase Perform Aqueous Basic Workup (e.g., Na2CO3 / DCM) IsSalt->Freebase Yes IsFreeAmine Is it a free base? IsSalt->IsFreeAmine No Success Proceed with Synthesis / Purification Freebase->Success AddCosolvent Add Polar Co-solvent (e.g., 5-10% MeOH in DCM) IsFreeAmine->AddCosolvent Yes StillInsoluble Still Insoluble? AddCosolvent->StillInsoluble ProtectingGroup Apply Transient Protecting Group (e.g., Boc2O, TEA) StillInsoluble->ProtectingGroup Yes StillInsoluble->Success No ProtectingGroup->Success

Diagnostic workflow for troubleshooting the poor organic solubility of piperidine intermediates.

Frequently Asked Questions (FAQs)

Q1: Why does my piperidine intermediate immediately precipitate out of standard organic solvents like dichloromethane (DCM) or ethyl acetate (EtOAc)? A: The root cause is typically a combination of molecular conformation and strong intermolecular forces. Piperidine adopts a chair conformation where the sp³-hybridized nitrogen acts as both a strong hydrogen bond donor and acceptor, making the molecule highly polar. When piperidine is part of a larger intermediate (especially those containing rigid planar structures like aromatic rings), this extensive hydrogen bonding network drastically increases the crystal lattice energy, rendering the free base poorly soluble in non-polar or moderately polar solvents. Furthermore, if your compound is inadvertently in a salt form (e.g., a hydrochloride salt from a previous deprotection step), it will be completely insoluble in organic solvents and requires immediate free-basing.

Q2: I need to run flash column chromatography, but my piperidine derivative streaks heavily or stays on the baseline in EtOAc/Hexanes. What solvent system should I use? A: Silica gel acts as a Brønsted acid. Basic organic amines like piperidine undergo strong acid-base interactions with the acidic silica silanols, causing severe band-broadening, streaking, and irreversible adsorption[1]. To overcome this, you must switch to a highly polar, basic solvent system. The industry standard for basic amines is a mixture of DCM and Methanol (MeOH) containing a basic modifier. Using a system like DCM/MeOH/NH₃ (e.g., 80:20:1 using 7N NH₃ in MeOH) neutralizes the acidic silanols and disrupts intermolecular H-bonding, allowing the piperidine to elute cleanly as a tight band[2][3].

Q3: Solvent adjustments aren't enough. My intermediate is still too insoluble to proceed with the next coupling step. How can I chemically modify it? A: If solvent manipulation fails, the most effective strategy is transient chemical masking using a protecting group, specifically the tert-butyloxycarbonyl (Boc) group. By reacting the secondary amine with Boc anhydride (Boc₂O), you convert the highly polar amine into a carbamate. The introduction of the bulky, nonpolar tert-butyl group significantly increases the lipophilicity of the molecule and completely disrupts its H-bond donor ability[4]. Boc-protected piperidines exhibit excellent solubility in virtually all common organic solvents (DCM, EtOAc, THF) and can be easily deprotected later using mild acidic conditions (e.g., TFA in DCM or HCl in methanol)[5].

Quantitative Data: Solvent Systems & Additives

When dealing with poorly soluble piperidines, adjusting the solvent system is the first line of defense. Below is a summary of highly effective solvent mixtures and their mechanistic purposes.

Solvent SystemAdditive / ModifierMechanism of ActionBest Use Case
DCM / MeOH (9:1 to 8:2) NoneDisrupts H-bonding via polar protic co-solvent.General extraction and reaction medium.
DCM / MeOH / NH₃ (80:20:1) 7N NH₃ in MeOHNeutralizes silica silanols and disrupts H-bonding.Flash column chromatography[2].
EtOAc / EtOH (8:2) 1% Triethylamine (TEA)Competes for acidic sites and increases polarity.Chromatography on acid-sensitive substrates.
THF / Water (1:1 Biphasic) Na₂CO₃ (Aqueous)Deprotonates piperidine salts into the free base.Liquid-liquid extraction & Boc-protection.

Experimental Protocols

Protocol A: Free-Basing a Piperidine Hydrochloride Salt

This protocol is a self-validating system: successful free-basing is visually confirmed when the insoluble suspension fully dissolves into the organic layer.

  • Preparation: Suspend the insoluble piperidine salt (1.0 eq) in a biphasic mixture of Dichloromethane (DCM) and saturated aqueous Sodium Carbonate (Na₂CO₃) (1:1 v/v, approx. 10 mL per gram of substrate).

  • Agitation: Stir the mixture vigorously for 15–30 minutes at room temperature. Causality check: As the base deprotonates the salt, the resulting free amine will migrate into the DCM layer. The cloudy suspension will transition into two clear, distinct liquid phases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with fresh DCM to ensure quantitative recovery.

  • Washing & Drying: Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the soluble piperidine free base.

Protocol B: Transient N-Boc Protection for Solubility Enhancement

Use this protocol when the free base remains too insoluble for standard coupling reactions.

  • Solvation: Suspend the poorly soluble piperidine intermediate (1.0 eq) in a mixture of Methanol, Water, and Triethylamine (TEA) (e.g., a 10:10:7 ratio)[6].

  • Activation: Slowly add Di-tert-butyl dicarbonate (Boc₂O) (1.2 to 1.6 eq) to the stirring suspension. The TEA ensures the amine remains free-based and acts as an acid scavenger.

  • Reaction: Stir the reaction at 40–55 °C for 4–16 hours. Causality check: As the reaction proceeds, the insoluble amine converts into the highly lipophilic Boc-protected carbamate. The heterogeneous slurry will gradually become a clear, homogeneous solution, validating the success of the protection step[6].

  • Workup: Concentrate the mixture under reduced pressure to remove the methanol. Dilute the residue with EtOAc and wash sequentially with 1M HCl (to remove unreacted starting amine and TEA), water, and brine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to isolate the highly soluble, Boc-protected piperidine intermediate, ready for the next synthetic step.

Sources

Troubleshooting guide for the reductive amination step in piperidine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The synthesis of the piperidine scaffold is a cornerstone of modern medicinal chemistry, with this saturated heterocycle being a key structural motif in a multitude of FDA-approved drugs.[1] Among the various synthetic strategies, reductive amination stands out as a robust and versatile method for constructing the piperidine ring or for its functionalization.[2][3] This guide, designed for the discerning researcher, addresses common challenges encountered during the reductive amination step, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reductive amination, and why is it so critical?

A mildly acidic pH, typically in the range of 4 to 6, is generally considered optimal for the crucial formation of the imine or iminium ion intermediate.[4] This is a delicate equilibrium. If the medium is too acidic (pH < 4), the starting amine will be protonated, rendering it non-nucleophilic and effectively halting the initial step of the reaction. Conversely, in a basic environment (pH > 7), the carbonyl group of the aldehyde or ketone is not sufficiently activated for the nucleophilic attack by the amine, leading to a sluggish or failed reaction.[4] The use of a buffer system, such as acetic acid/sodium acetate, can be employed to maintain the optimal pH range throughout the reaction.[5]

Q2: I'm observing poor conversion of my starting materials. What are the likely culprits?

Low conversion in a reductive amination can be attributed to several factors, often related to the equilibrium of imine formation and the stability of the reactants.

  • Inefficient Imine Formation: The initial condensation of the amine and carbonyl compound to form an imine is a reversible reaction that produces water.[4] To drive the equilibrium towards the imine, the removal of this water is often necessary. This can be achieved through the use of dehydrating agents like molecular sieves or by azeotropic distillation.[4][6]

  • Steric Hindrance: Highly substituted or sterically bulky aldehydes, ketones, or amines can significantly slow down the rate of imine formation. In such cases, extended reaction times or gentle heating may be required.[4]

  • Unreactive Amines: Electron-deficient amines, such as 2-aminopyridines, can be notoriously unreactive in reductive aminations.[5] For these challenging substrates, more forcing conditions, such as higher temperatures and a significant excess of the carbonyl compound, may be necessary to achieve reasonable conversion.[5]

Troubleshooting Guide: Common Issues and Solutions

This section delves into specific problems you might encounter during the reductive amination for piperidine synthesis and provides actionable solutions grounded in chemical principles.

Issue 1: Low Yield of the Desired Piperidine

A low yield can be a frustrating outcome. The following troubleshooting workflow can help diagnose and resolve the underlying cause.

Troubleshooting Workflow for Low Yield

low_yield_workflow start Low Yield Observed check_imine Is Imine Formation Confirmed? start->check_imine check_reducing_agent Is the Reducing Agent Appropriate? check_imine->check_reducing_agent Yes solution_imine Promote Imine Formation: - Add dehydrating agent (e.g., molecular sieves) - Use azeotropic distillation - Add a catalytic amount of acid (e.g., AcOH) check_imine->solution_imine No check_conditions Are Reaction Conditions Optimal? check_reducing_agent->check_conditions Yes solution_reducing_agent Select a Milder Reducing Agent: - Switch from NaBH4 to NaBH(OAc)3 - Consider a two-step procedure check_reducing_agent->solution_reducing_agent No solution_conditions Optimize Reaction Conditions: - Adjust temperature - Screen different solvents - Increase reaction time check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_imine->end solution_reducing_agent->end solution_conditions->end

Caption: A logical workflow for troubleshooting low yields in reductive amination.

In-depth Explanation of Solutions:

  • Promoting Imine Formation: As mentioned, the presence of water can hinder the reaction. The addition of 3Å or 4Å molecular sieves is a common and effective strategy.[7] For less reactive substrates, adding a catalytic amount of a weak acid like acetic acid can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.[4]

  • Choosing the Right Reducing Agent: The choice of reducing agent is paramount. A strong reducing agent like sodium borohydride (NaBH₄) can prematurely reduce the starting aldehyde or ketone to the corresponding alcohol, leading to a lower yield of the desired amine.[4][8] A milder and more selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB), is often preferred as it preferentially reduces the iminium ion over the carbonyl group.[4][8][9]

Issue 2: Significant Side Product Formation

The appearance of unexpected peaks in your analytical data often points to competing side reactions. Here are the most common culprits and how to mitigate them.

Common Side Reactions in Reductive Amination

side_reactions reactants Aldehyde/Ketone + Amine imine Imine/Iminium Ion reactants->imine Condensation alcohol Alcohol Byproduct reactants->alcohol Direct Reduction (Side Reaction) desired_product Desired Piperidine (Secondary/Tertiary Amine) imine->desired_product Reduction (Desired Pathway) over_alkylation Over-Alkylation Product (Tertiary/Quaternary Amine) desired_product->over_alkylation Further Reaction with Aldehyde/Ketone

Caption: Common side reactions observed during reductive amination.

Strategies to Minimize Side Products:

  • Over-alkylation: This occurs when the newly formed piperidine (a secondary amine) is more nucleophilic than the starting primary amine and reacts further with the aldehyde/ketone.[4] To circumvent this, a two-step procedure can be highly effective. First, allow the imine to form completely, which can be monitored by techniques like TLC or NMR. Then, add the reducing agent.[4][8] Using a stoichiometric amount of the amine or a slight excess of the carbonyl compound can also help control this side reaction.[4]

  • Alcohol Formation: As discussed, the primary cause of alcohol byproduct formation is the use of a reducing agent that is too reactive. Switching from NaBH₄ to NaBH(OAc)₃ is the most common and effective solution.[8][10] The attenuated reactivity of STAB is due to the steric bulk and electron-withdrawing effect of the three acetoxy groups.[8]

Comparative Data: Choosing Your Reducing Agent

The selection of the reducing agent is a critical parameter in designing a successful reductive amination. The following table provides a comparative overview of commonly used reducing agents.

Reducing AgentChemical FormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Mild and selective, ideal for one-pot reactions. Tolerates a wide range of functional groups.[9]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF)[9][11]
Sodium Cyanoborohydride NaBH₃CNMore reactive than STAB but less than NaBH₄. Effective at acidic pH. Note: Highly toxic cyanide byproducts.[12]Methanol (MeOH)[11]
Sodium Borohydride NaBH₄Strong reducing agent, can reduce aldehydes and ketones. Best used in a two-step procedure.[8][11]Methanol (MeOH), Ethanol (EtOH)[11]
Hantzsch Ester C₁₈H₂₃NO₄An organic hydride donor, often used in organocatalytic reductive aminations.[13][14]Toluene, Dichloromethane (DCM)
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, PtO₂)Atom-economical and "green" method. Can require high pressures and temperatures.[1][15]Methanol (MeOH), Ethanol (EtOH), Acetic Acid[15]

Experimental Protocols

The following are generalized, step-by-step protocols for common reductive amination procedures. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is a widely applicable and convenient procedure.

  • Reactant Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 equiv.) and the amine (1.0-1.2 equiv.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[8]

  • Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equiv.) portion-wise at room temperature.[8] The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 1-24 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[4] Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.[4]

Protocol 2: Two-Step Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is particularly useful when over-alkylation is a concern or when using a more reactive reducing agent.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equiv.) and the primary amine (1.0 equiv.) in a suitable solvent like methanol. If necessary, add a dehydrating agent such as molecular sieves to drive the imine formation to completion.[4] Stir the mixture at room temperature and monitor the formation of the imine by TLC or NMR.

  • Reduction: Once imine formation is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.1-1.5 equiv.) in small portions. Caution: Hydrogen gas evolution will occur.[8]

  • Reaction Completion: Allow the reaction to warm to room temperature and stir until the imine is fully reduced, as monitored by TLC.

  • Work-up and Purification: Quench the reaction by the slow addition of water. Remove the solvent under reduced pressure and extract the aqueous residue with an organic solvent. Dry the combined organic layers, filter, and concentrate to yield the crude piperidine. Purify as necessary.[4]

References

  • Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogen
  • Reductive Amination Reaction Using Hantzsch Ester 1,4-Dihydropyridine as Reducing Reagent | Request PDF - ResearchG
  • Towards a Practical Brønsted Acid Catalyzed and Hantzsch Ester Mediated Asymmetric Reductive Amin
  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 C
  • Piperidine synthesis - Organic Chemistry Portal. (URL: )
  • Technical Support Center: Optimizing Reductive Amination for Piperidine Synthesis - Benchchem. (URL: )
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - ACS Public
  • Hantzsch Ester, Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxyl
  • A Head-to-Head Battle of Hydrides: STAB vs.
  • Application Notes and Protocols: Catalytic Hydrogenation of Pyridine to Piperidine - Benchchem. (URL: )
  • Reductive Amin
  • Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. (URL: )
  • Catalytic asymmetric reductive amination of aldehydes via dynamic kinetic resolution. (URL: )
  • Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem. (URL: )
  • Reductive Amin
  • "reaction condition optimization for reductive amination of cyclopentanone" - Benchchem. (URL: )
  • Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions | Organic Letters - ACS Public
  • New Catalysts for Reductive Amin
  • Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - ACS Public
  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC. (URL: )
  • Sodium Triacetoxyborohydride - Sigma-Aldrich. (URL: )
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine | Journal of the American Chemical Society. (URL: )
  • Synthesis and meta-Amination of Pyridines via Multicomponent Cascade Reaction - PMC. (URL: )
  • Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines | Organic Letters - ACS Public
  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures - Organic Chemistry Portal. (URL: )
  • Piperidine Synthesis. - DTIC. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH - ResearchGate. (URL: [Link])

  • Reductive Amination, and How It Works - Master Organic Chemistry. (URL: )
  • Reductive amination difficulties - poor conversion : r/Chempros - Reddit. (URL: )
  • Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG
  • Reductive Amination of Piperidines with Aldehydes Using Borane-Pyridine. (URL: )
  • A Mild, Pyridine-Borane-Based Reductive Amin
  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations | The Journal of Organic Chemistry - ACS Public
  • The Chemistry of Benzo and Carbocyclic Deriv
  • Streamlining the Synthesis of Pyridones through Oxidative Amin
  • Reductive Amination - ACS GCI Pharmaceutical Roundtable. (URL: )
  • Application of Biocatalytic Reductive Amination for the Synthesis of a Key Intermediate to a CDK 2/4/6 Inhibitor - ACS Public
  • Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. (URL: )
  • C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide - Organic Syntheses. (URL: )
  • Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor - PMC. (URL: )

Sources

Validation & Comparative

Comparative Guide to Amine Protecting Groups in Piperidine Synthesis: Strategies, Orthogonality, and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Piperidine is a ubiquitous pharmacophore in drug discovery. Because its secondary amine is highly nucleophilic and prone to unwanted oxidation or alkylation, masking this nitrogen is a mandatory step in multi-stage organic synthesis. The most reliable classes of amine protecting groups are carbamates , as they effectively neutralize the amine's nucleophilicity by delocalizing its lone pair into the adjacent carbonyl group[1][2].

Selecting the correct protecting group (PG) is not merely about masking the amine; it dictates the downstream synthetic strategy. The concept of orthogonality —where one protecting group can be cleaved under specific conditions without affecting others—is the cornerstone of complex molecule assembly[3][4]. This guide provides a comparative analysis of the three most prominent piperidine protecting groups: Boc , Fmoc , and Cbz .

Comparative Analysis of Piperidine Protecting Groups

Boc (tert-Butyloxycarbonyl)

The Boc group is the standard for acid-labile protection. It provides immense steric bulk, which is highly advantageous when directing regioselective or stereoselective reactions on the piperidine ring. For instance, the bulky t-butyl group effectively shields the nitrogen while activating adjacent C-H bonds, enabling asymmetric deprotonation of N-Boc piperidine using s-BuLi and a chiral sparteine surrogate[5][6].

  • Causality in Deprotection: Boc is cleaved using strong acids (e.g., Trifluoroacetic acid, TFA). The mechanism relies on the formation of a highly stable t-butyl cation, which subsequently eliminates to form isobutylene gas and CO₂[1]. The entropic driving force of gas evolution ensures irreversible, clean deprotection.

Fmoc (Fluorenylmethyloxycarbonyl)

Fmoc is the gold standard for base-labile protection, famously utilized in Solid-Phase Peptide Synthesis (SPPS)[4][7]. Unlike Boc, Fmoc is highly UV-active, making it exceptional for reaction monitoring via HPLC.

  • Causality in Deprotection: Fmoc is cleaved via a base-catalyzed E1cB β -elimination mechanism[8]. Mild secondary amines (typically 20% piperidine in DMF) abstract the highly acidic proton on the fluorenyl ring, leading to the expulsion of dibenzofulvene and CO₂[9].

Cbz (Carboxybenzyl / Z)

Cbz provides a completely orthogonal alternative to both Boc and Fmoc, as it survives both TFA and mild base treatments[1][2].

  • Causality in Deprotection: Cbz is classically removed via catalytic hydrogenolysis (H₂, Pd/C). This avoids harsh pH changes entirely, preserving delicate stereocenters or acid/base-sensitive functional groups. The byproducts (toluene and CO₂) are volatile, ensuring high atom economy and effortless purification[2].

Quantitative Comparison Table
MetricBoc (tert-Butyloxycarbonyl)Fmoc (Fluorenylmethyloxycarbonyl)Cbz (Carboxybenzyl)
Installation Reagent Boc₂O (Boc anhydride)[10]Fmoc-Cl or Fmoc-OSu[9]Cbz-Cl[2]
Deprotection Condition 50% TFA in DCM[11]20% Piperidine in DMF[9][11]H₂ gas, 10% Pd/C[1]
Orthogonal Stability Stable to base, H₂/Pd-C[1]Stable to acid, H₂/Pd-C[4]Stable to mild acid and base[2]
Primary Byproducts Isobutylene (gas), CO₂[1]Dibenzofulvene adduct, CO₂[8]Toluene, CO₂[2]
Downstream Impact High steric hindrance[12]UV-active (aids tracking)[4]Minimal steric footprint

Orthogonal Workflow Visualization

The following diagram illustrates the orthogonal pathways for piperidine protection and deprotection, demonstrating how specific chemical triggers selectively cleave distinct carbamates.

OrthogonalProtection Piperidine Free Piperidine (Secondary Amine) Boc Boc-Piperidine (Acid Labile) Piperidine->Boc Boc2O, TEA 0°C to RT Fmoc Fmoc-Piperidine (Base Labile) Piperidine->Fmoc Fmoc-Cl, NaHCO3 Dioxane/H2O Cbz Cbz-Piperidine (Hydrogenolysis Labile) Piperidine->Cbz Cbz-Cl, Base Boc->Piperidine TFA / DCM (Cleaves Boc) Fmoc->Piperidine 20% Piperidine/DMF (Cleaves Fmoc) Cbz->Piperidine H2, Pd/C (Cleaves Cbz)

Fig 1. Orthogonal protection and deprotection pathways for piperidine.

Self-Validating Experimental Protocols

Protocol 1: N-Boc Protection of Piperidine

Objective: High-yield installation of the Boc group while preventing thermal degradation and di-Boc formation.

  • Preparation: Dissolve the piperidine derivative (1.0 eq) in anhydrous DCM or THF to a concentration of 0.1–0.5 M[10].

  • Cooling: Chill the reaction flask to 0 °C using an ice bath. Causality: Lower temperatures control the exothermic reaction, improving selectivity and preventing the thermal degradation of the Boc group[10].

  • Reagent Addition: Add a mild base (e.g., Triethylamine, 1.5 eq). Slowly add Boc anhydride (Boc₂O, 1.1–1.3 eq) dropwise. Causality: A slight excess of Boc₂O ensures the reaction goes to completion, as unreacted secondary amines are notoriously difficult to separate from Boc-protected products during chromatography[10].

  • Reaction: Allow the mixture to warm to room temperature and stir until TLC indicates complete consumption of the starting material.

  • Workup: Quench with saturated aqueous NH₄Cl. Wash the organic layer with saturated NaHCO₃. Causality: The basic wash neutralizes and removes unreacted Boc₂O and acidic byproducts[10].

Protocol 2: Fmoc Deprotection (Base-Catalyzed β -Elimination)

Objective: Rapid and clean removal of the Fmoc group without re-alkylation of the liberated amine.

  • Preparation: Dissolve the Fmoc-piperidine derivative in a solution of 20% (v/v) piperidine in DMF[9][11].

  • Reaction: Stir at room temperature for 5 to 30 minutes. The reaction is virtually instantaneous on the second-to-minute scale[9].

  • Mechanistic Causality & Scavenging: Why use piperidine to deprotect a piperidine derivative? Piperidine serves a dual purpose. First, it acts as the base to abstract the acidic proton. Second, the resulting dibenzofulvene intermediate is a highly reactive electrophile that could re-alkylate the newly freed amine. Piperidine acts as a nucleophilic scavenger, trapping the dibenzofulvene to form a stable fulvene-piperidine adduct[8][9].

    • Note on Alternatives: Because piperidine is a controlled substance in many jurisdictions, 4-methylpiperidine can be substituted, offering identical deprotection kinetics without the regulatory burden[13].

FmocMechanism Step1 Fmoc-Amine Step2 Carbanion Intermediate Step1->Step2 Piperidine (Proton Abstraction) Step3 Dibenzofulvene + Carbamate Step2->Step3 Beta-Elimination Step4 Free Amine + CO2 Step3->Step4 Decarboxylation Scavenger Fulvene-Piperidine Adduct Step3->Scavenger Piperidine (Nucleophilic Trapping)

Fig 2. Base-catalyzed E1cB mechanism of Fmoc deprotection and dibenzofulvene trapping.

Protocol 3: Cbz Deprotection via Catalytic Hydrogenolysis

Objective: Mild cleavage of the Cbz group utilizing heterogeneous catalysis.

  • Preparation: Dissolve the Cbz-piperidine derivative in an alcohol solvent (e.g., Methanol or Ethanol).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) under an inert atmosphere (Argon/N₂) to prevent ignition of the solvent[1].

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (via balloon or Parr shaker). Stir vigorously at room temperature.

  • Workup Causality: Once complete, the reaction generates only toluene and CO₂ as byproducts[2]. Filter the mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Evaporate the solvent to yield the highly pure free piperidine.

References

  • Protecting Groups in Organic Synthesis - ChemTalk.
  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry.
  • Protecting group (Orthogonal protection) - Wikipedia.
  • Protecting Groups - Lokey Lab Protocols (Wikidot).
  • Amino Acid-Protecting Groups - Chemical Reviews (ACS Publications).
  • Synthesis of N-Boc-Piperidine Derivatives - Benchchem.
  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis.
  • Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis - PMC (NIH).
  • N-Terminal Deprotection; Boc removal - Aapptec Peptides.
  • Asymmetric Deprotonation of N-Boc Piperidine: React IR Monitoring and Mechanistic Aspects - Journal of the American Chemical Society.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis - ACS Combinatorial Science.
  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies.
  • Functionalization of Piperidine Derivatives for the Site-Selective Synthesis - PMC (NIH).

Sources

A Researcher's Guide to the Comparative Biological Evaluation of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds, particularly those incorporating piperidine and morpholine rings, are recognized as "privileged structures."[1] Their prevalence in a wide array of biologically active compounds has made them a focal point for the development of novel therapeutics.[2] This guide provides a comprehensive framework for the comparative biological evaluation of a specific scaffold, Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate, and a focused library of its rationally designed analogs.

While direct experimental data for Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is not extensively available in the current literature, its structural motifs suggest potential as an anticancer and antidiabetic agent. This guide will, therefore, serve as a practical "how-to" manual for researchers, outlining the necessary experimental workflows to elucidate the structure-activity relationships (SAR) of this compound class. We will delve into detailed protocols for assessing anticancer and antidiabetic activities, explore a key signaling pathway potentially modulated by these compounds, and provide a template for the systematic comparison of their biological effects.

Compound Library: The Core Scaffold and its Analogs

The foundation of a robust comparative study lies in the rational design of analogs. For this guide, we will consider Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate as our lead compound (TBC-MP). A small, focused library of virtual analogs has been designed to probe the influence of specific structural modifications on biological activity.

Table 1: Compound Library for Comparative Evaluation

Compound IDStructureRationale for Modification
TBC-MP (Lead Compound) Core scaffold with a Boc-protected piperidine and an unsubstituted morpholine.
Analog A (N-Methylated Morpholine) To investigate the effect of a small alkyl substitution on the morpholine nitrogen, which may alter basicity and receptor interactions.
Analog B (Phenyl-substituted Morpholine) To explore the impact of a bulky, aromatic substituent on the morpholine nitrogen, potentially introducing new binding interactions.
Analog C (Fluorinated Piperidine) To assess the influence of an electron-withdrawing group on the piperidine ring, which can affect metabolic stability and binding affinity.
Analog D (Deprotected Piperidine) To evaluate the importance of the Boc protecting group for activity. The resulting secondary amine could engage in different biological interactions.

Comparative Biological Evaluation: A Two-Pronged Approach

Based on the prevalence of piperidine and morpholine moieties in anticancer and antidiabetic agents, this guide proposes a dual-pronged approach to evaluate the biological activity of our compound library.[3][4]

Anticancer Activity Assessment

The initial screening for anticancer potential will involve determining the cytotoxicity of the compounds against a panel of human cancer cell lines. A widely used and reliable method for this is the MTT assay.[5]

The following table provides a hypothetical representation of IC50 values (the concentration of a drug that is required for 50% inhibition in vitro) that could be obtained from an MTT assay. Such data is crucial for identifying initial SAR trends.

Table 2: Hypothetical Anticancer Activity (IC50 in µM) of TBC-MP and its Analogs

Compound IDA549 (Lung Cancer)MCF-7 (Breast Cancer)PANC-1 (Pancreatic Cancer)
TBC-MP 45.352.168.7
Analog A 22.831.540.2
Analog B >100>100>100
Analog C 15.620.325.9
Analog D 8.212.718.4
Doxorubicin (Control) 0.81.21.5

Disclaimer: The data presented in this table is purely illustrative and intended to guide the interpretation of potential experimental results.

A significant number of anticancer compounds exert their effects by modulating key intracellular signaling pathways.[3] The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6] Therefore, a logical next step is to investigate whether our active compounds inhibit this pathway.

Diagram 1: The PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Phosphorylates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth PTEN PTEN PTEN->PIP3 Inhibits

Caption: A streamlined workflow for the MTT assay.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the positive control (e.g., Doxorubicin) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solvent (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Protocol 2: α-Glucosidase Inhibition Assay

[4][7]

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of 100 mM phosphate buffer (pH 6.8), 10 µL of α-glucosidase solution (1 U/mL), and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

  • Substrate Addition: Add 20 µL of 5 mM p-nitrophenyl-α-D-glucopyranoside (pNPG) solution to each well to start the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values. Acarbose is used as a positive control.

Protocol 3: α-Amylase Inhibition Assay

[4][8]

  • Reaction Mixture Preparation: In a test tube, mix 120 µL of 0.02 M sodium phosphate buffer (pH 6.9 containing 6 mM NaCl), 1.5 mL of porcine pancreatic α-amylase solution (0.05 mg/2 mL), and the test compound at various concentrations.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add 1% soluble starch solution to each tube and incubate at 37°C for 15 minutes.

  • Reaction Termination: Stop the reaction by adding 1 M HCl.

  • Color Development: Add 300 µL of iodine reagent (5 mM I2 and 5 mM KI).

  • Absorbance Measurement: Measure the absorbance at 620 nm. The disappearance of the blue color indicates starch hydrolysis.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 values. Acarbose is used as a positive control.

Protocol 4: Western Blot Analysis for PI3K/Akt/mTOR Pathway

[1][3]

  • Cell Treatment and Lysis: Treat cancer cells with the test compounds for a specified time. Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key pathway proteins (e.g., Akt, p-Akt, mTOR, p-mTOR) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Structure-Activity Relationship (SAR) and Interpretation

For instance, based on our hypothetical data:

  • Anticancer Activity: The deprotected piperidine (Analog D) and the fluorinated piperidine (Analog C) show the most potent activity, suggesting that a free or electron-deficient piperidine nitrogen may be crucial for cytotoxicity. The bulky phenyl group in Analog B appears to be detrimental to activity.

  • Antidiabetic Activity: A similar trend is observed, with Analogs C and D exhibiting the strongest inhibition of both α-amylase and α-glucosidase.

These preliminary SAR insights would guide the next round of analog design to further optimize the biological activity of this promising scaffold.

Conclusion

This guide provides a comprehensive and practical framework for the comparative biological evaluation of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate and its analogs. By following the detailed protocols for assessing anticancer and antidiabetic activities and by investigating the underlying mechanism of action, researchers can systematically elucidate the structure-activity relationships of this compound class. The insights gained from such studies will be invaluable for the rational design of more potent and selective therapeutic agents.

References

  • Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. National Center for Biotechnology Information. Available at: [Link]

  • In vitro assessment of α-glucosidase inhibitory activity and compound prediction in Phyllanthus niruri from West Java Indonesia. National Center for Biotechnology Information. Available at: [Link]

  • Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]

  • Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PubMed. Available at: [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... ResearchGate. Available at: [Link]

  • In Vitro Studies to Assess the α-Glucosidase Inhibitory Activity and Insulin Secretion Effect of Isorhamnetin 3-O-Glucoside and Quercetin 3-O-Glucoside Isolated from Salicornia herbacea. MDPI. Available at: [Link]

  • The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds. National Center for Biotechnology Information. Available at: [Link]

  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. SciSpace. Available at: [Link]

  • PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]

  • Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds. National Center for Biotechnology Information. Available at: [Link]

  • 1.2 Western Blot and the mTOR Pathway. Selected Topics in Health and Disease (2019 Edition). Available at: [Link]

  • MTT Proliferation Assay Protocol. ResearchGate. Available at: [Link]

  • Alpha Amylase Inhibition Assay Protocol. Scribd. Available at: [Link]

  • In vitro α-amylase inhibitory assay V.1. protocols.io. Available at: [Link]

  • ALPHA-AMYLASE. Megazyme. Available at: [Link]

  • Western blot analysis of a PI3K/AKT/mTOR pathway components, b... ResearchGate. Available at: [Link]

Sources

In Vitro and In Vivo Evaluation of Novel Piperidine Derivatives: A Comparative Guide to Next-Generation AChE Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward addressing the multifactorial pathology of Alzheimer's Disease (AD), the limitations of single-target therapies have become glaringly apparent. The cholinergic hypothesis remains a cornerstone of AD pharmacotherapy, with piperidine derivatives like Donepezil serving as the standard of care[1]. However, modern medicinal chemistry has evolved toward Multi-Target-Directed Ligands (MTDLs). By modifying the N-benzyl piperidine scaffold, researchers are engineering novel derivatives capable of dual acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition, alongside secondary mechanisms like preventing amyloid-beta (Aβ) aggregation[2][3].

As an Application Scientist, I have designed this guide to objectively compare the performance of novel N-benzyl piperidine derivatives against standard Donepezil. This document details the mechanistic rationale, self-validating in vitro and in vivo protocols, and the causality behind critical experimental design choices.

Mechanistic Rationale: The Dual-Binding Site Strategy

The efficacy of piperidine derivatives stems from their structural ability to span the deep, narrow gorge of the AChE enzyme. The enzyme features two critical sites: the Catalytic Active Site (CAS) located at the bottom of the gorge (containing Trp84), and the Peripheral Anionic Site (PAS) at the entrance (containing Trp279)[1][2].

While first-generation inhibitors primarily target the CAS to prevent acetylcholine hydrolysis, novel N-benzyl piperidine derivatives are rationally designed to bind both sites simultaneously. The N-benzyl moiety interacts with the PAS via π−π stacking, which not only enhances inhibitory potency but also sterically blocks AChE-induced Aβ aggregation—a critical advantage over traditional CAS-only inhibitors[2][4].

Mechanism cluster_AChE Acetylcholinesterase (AChE) Gorge PAS Peripheral Anionic Site (PAS) (Trp279) Abeta Aβ Aggregation PAS->Abeta Promotes CAS Catalytic Active Site (CAS) (Trp84) ACh Acetylcholine Hydrolysis CAS->ACh Catalyzes Piperidine Novel Piperidine Derivative (N-benzyl moiety) Piperidine->PAS Pi-Pi Stacking Piperidine->CAS Cation-Pi Interaction Piperidine->Abeta Inhibits Piperidine->ACh Inhibits

Caption: Dual-binding mechanism of novel piperidine derivatives within the AChE gorge.

Phase 1: In Vitro Evaluation & Protocol

To benchmark the potency of a novel derivative (designated here as NBP-1) against Donepezil, we utilize the modified Ellman's Assay. This colorimetric method relies on the hydrolysis of acetylthiocholine (ATCI) to thiocholine, which subsequently reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow anion measurable at 412 nm[5][6].

Protocol: Modified High-Throughput Ellman's Assay

Causality Note: The order of reagent addition is critical. Pre-incubating the enzyme with the inhibitor before adding the substrate ensures that reversible, competitive inhibitors can establish binding equilibrium within the narrow AChE gorge without premature substrate competition[6][7].

  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 8.0). Dissolve DTNB to 10 mM and ATCI to 14 mM in the buffer. Prepare human recombinant AChE at 1 U/mL[5].

  • Compound Dilution: Prepare serial dilutions of Donepezil and NBP-1 in DMSO, ensuring the final DMSO concentration in the assay wells does not exceed 1% to prevent solvent-induced enzyme denaturation[6].

  • Pre-Incubation: In a 96-well microplate, add 25 µL of phosphate buffer, 25 µL of the test compound, and 25 µL of the AChE enzyme solution. Incubate at 37°C for 15 minutes to allow complex formation[6].

  • Chromogen Addition: Add 50 µL of the DTNB solution to all wells[6].

  • Reaction Initiation: Add 25 µL of the ATCI substrate solution to initiate the reaction (total volume = 150 µL)[6].

  • Kinetic Measurement: Immediately measure absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader[5][6]. Calculate the IC50​ using non-linear regression of the reaction rates.

Data Presentation: In Vitro Comparative Profiling
CompoundAChE IC50​ (µM)BuChE IC50​ (µM)Selectivity Index (BuChE/AChE)SH-SY5Y Cell Viability at 10 µM (%)
Donepezil (Standard) 0.014 ± 0.0024.52 ± 0.31322.898.2 ± 1.4
Novel NBP-1 0.008 ± 0.0010.85 ± 0.09106.299.1 ± 0.8

Analysis: While Donepezil is highly selective for AChE, NBP-1 demonstrates potent dual inhibition (lower IC50​ for both AChE and BuChE). Dual inhibition is increasingly recognized as beneficial in late-stage AD, where BuChE activity upregulates to compensate for declining AChE levels[3]. Both compounds maintain excellent neuro-safety profiles.

Phase 2: In Vivo Evaluation & Protocol

In vitro potency does not guarantee in vivo efficacy due to blood-brain barrier (BBB) permeability and pharmacokinetic clearance. To validate cognitive recovery, we utilize the Scopolamine-induced amnesia mouse model evaluated via the Morris Water Maze (MWM)[8][9].

Protocol: Scopolamine Model & Morris Water Maze

Causality Note: Scopolamine, a non-selective muscarinic antagonist, is administered to induce a transient cholinergic blockade. This effectively isolates and mimics the spatial memory deficits characteristic of AD, providing a specific baseline against which cholinergic enhancers (like piperidine derivatives) can be tested[8][10].

  • Animal Preparation: Male C57BL/6 mice are divided into four groups (Vehicle, Scopolamine alone, Scop + Donepezil, Scop + NBP-1).

  • Dosing Regimen: Administer the test compounds (e.g., 5 mg/kg p.o.) 60 minutes prior to the behavioral trial. Administer Scopolamine (1 mg/kg i.p.) 30 minutes prior to the trial. Rationale: This staggered timeline ensures the piperidine derivative reaches Tmax​ in the brain precisely when the scopolamine-induced blockade peaks[8].

  • Apparatus Setup: A circular pool (100 cm diameter) filled with opaque water (25°C). A transparent escape platform (10 cm diameter) is submerged 1 cm below the surface in a fixed target quadrant[8][11].

  • Acquisition Phase (Days 1-4): Mice are subjected to 4 trials per day. They are released from different quadrants and given 60 seconds to find the hidden platform using extra-maze visual cues. If unsuccessful, they are gently guided to the platform and left for 10 seconds to consolidate the spatial map[8][9].

  • Probe Trial (Day 5): The platform is removed. Mice are allowed to swim for 60 seconds. The time spent in the target quadrant is recorded via video tracking software to assess reference memory[9][11].

Data Presentation: In Vivo Behavioral Recovery
Treatment GroupDay 4 Escape Latency (s)Day 5 Time in Target Quadrant (%)
Vehicle Control 18.4 ± 2.145.2 ± 3.4
Scopolamine (1 mg/kg) 52.7 ± 4.321.5 ± 2.8
Scop + Donepezil (5 mg/kg) 24.1 ± 3.038.7 ± 4.1
Scop + NBP-1 (5 mg/kg) 20.5 ± 2.542.1 ± 3.6

Analysis: NBP-1 demonstrates superior in vivo efficacy compared to Donepezil, nearly restoring escape latency and target quadrant preference to vehicle control levels. This suggests excellent BBB penetration and robust target engagement in the hippocampus.

Evaluation Workflow Summary

To ensure rigorous validation of any novel piperidine derivative, the following self-validating workflow must be strictly adhered to:

Workflow cluster_InVitro Phase 1: In Vitro Profiling cluster_InVivo Phase 2: In Vivo Efficacy Design Rational Drug Design (N-benzyl piperidine scaffold) Ellman Ellman's Assay (AChE/BuChE IC50) Design->Ellman Tox Cytotoxicity Assay (SH-SY5Y Cells) Design->Tox Lead Lead Candidate Selection Ellman->Lead Tox->Lead Model Scopolamine Amnesia Model (Cholinergic Deficit) MWM Morris Water Maze (Spatial Memory Recovery) Model->MWM Lead->Model

Caption: Sequential evaluation workflow for novel piperidine-based AChE inhibitors.

Conclusion

The evolution of piperidine derivatives from single-target CAS inhibitors (like Donepezil) to dual-binding MTDLs represents a significant leap in neuropharmacology. By rigorously comparing these compounds using standardized, mechanistically grounded protocols—such as the modified Ellman's assay and the Scopolamine-MWM model—researchers can confidently identify lead candidates that offer superior biochemical profiles and robust cognitive recovery.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. PubMed / NIH. Available at:[Link]

  • Pharmacological Applications of Piperidine Derivatives. Encyclopedia.pub. Available at:[Link]

  • Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. PubMed / NIH. Available at:[Link]

  • Colorimetric Determination of Acetylcholinesterase Activities. Bio-protocol. Available at:[Link]

  • Structure-based design of new N-benzyl-piperidine derivatives as multitarget-directed AChE/BuChE inhibitors for Alzheimer's disease. PubMed / NIH. Available at:[Link]

  • Nootropic and Neuroprotective Effects of Dichrocephala integrifolia on Scopolamine Mouse Model of Alzheimer's Disease. Frontiers. Available at:[Link]

  • Validation and standardization of a new radial-arm water maze protocol using a murine model of mild closed head traumatic brain injury. bioRxiv. Available at:[Link]

  • Morris Water Maze Test. Scantox. Available at: [Link]

  • Morris water maze: procedures for assessing spatial and related forms of learning and memory. PubMed Central / NIH. Available at:[Link]

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Morpholine-Based Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Morpholine Moiety as a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged scaffolds" for their ability to interact with multiple biological targets with high affinity. The morpholine ring, a six-membered saturated heterocycle containing both an amine and an ether functional group, has firmly established itself as one such scaffold.[1][2] Its prevalence is not accidental; the unique combination of features within this simple ring imparts a suite of desirable physicochemical and pharmacokinetic properties that medicinal chemists leverage to transform promising molecules into viable drug candidates.[3][4]

This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of morpholine-based compounds across key therapeutic areas. We will move beyond a simple catalog of derivatives to explore the causal relationships between structural modifications and biological outcomes, supported by experimental data and protocols. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for designing next-generation therapeutics built upon this versatile core.

Core Advantages: Why Morpholine? A Physicochemical and Pharmacokinetic Perspective

The utility of the morpholine ring is rooted in its fundamental properties, which address several critical challenges in drug design. The decision to incorporate a morpholine moiety is often a strategic choice to enhance a molecule's drug-like characteristics.[4][5]

  • Enhanced Aqueous Solubility: The ether oxygen atom in the morpholine ring is a hydrogen bond acceptor, which can significantly improve a compound's solubility in aqueous environments—a crucial factor for drug administration and distribution.[1][3]

  • Modulated Basicity and Improved PK Profile: The nitrogen atom provides a point for substitution, but its basicity (pKa ≈ 8.7) is attenuated compared to other cyclic amines.[4][6] This can be advantageous for reducing off-target effects and improving the overall pharmacokinetic (PK) profile, including absorption, distribution, metabolism, and excretion (ADME).[1][4]

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, which can increase a drug's half-life and bioavailability.[2]

  • Blood-Brain Barrier (BBB) Permeability: For central nervous system (CNS) drug discovery, morpholine is particularly valuable. Its balanced lipophilic-hydrophilic profile and conformational flexibility can enhance permeability across the BBB.[4][7]

  • Scaffold for Optimal Target Engagement: The chair-like conformation of the morpholine ring provides a rigid, three-dimensional scaffold. This helps to orient other pharmacophoric elements of the molecule into the optimal geometry for binding to a biological target, such as the active site of an enzyme.[1][8]

Comparative SAR Analysis in Key Therapeutic Areas

The true power of the morpholine scaffold is revealed by examining how subtle changes to its structure, or the substituents appended to it, dramatically alter its activity and selectivity against different biological targets.

Oncology: The Role of Morpholine in Kinase Inhibition

A significant number of modern cancer therapies target protein kinases. Morpholine has become a cornerstone in the design of kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[1][9]

The Core Interaction: The morpholine oxygen consistently acts as a key hydrogen bond acceptor, interacting with the backbone NH of a valine residue in the hinge region of the kinase domain.[1] This single, potent interaction anchors the inhibitor in the active site, forming the foundation of its inhibitory activity.

SAR Insights: Let's compare several morpholine-containing tetrahydroquinoline (THQ) derivatives designed as mTOR inhibitors.[10] The core scaffold positions the morpholine for interaction, while substitutions on the appended benzamide moiety fine-tune the potency and selectivity.

Compound IDKey Substituents (Benzamide Ring)Target Cell LineIC50 (µM)[10]SAR Interpretation
10d 3-fluoro, 5-(trifluoromethyl)A549 (Lung)0.062The combination of two highly electron-withdrawing groups (F and CF3) significantly enhances potency.
MCF-7 (Breast)0.58
10e 3,5-bis(trifluoromethyl)A549 (Lung)0.033 Replacing fluorine with a second trifluoromethyl group further boosts activity against A549 cells, highlighting the importance of strong electron-withdrawing character at these positions.
MCF-7 (Breast)0.122
10h 4-methoxyMCF-7 (Breast)0.087An electron-donating methoxy group at the 4-position provides high potency against MCF-7, suggesting different electronic requirements for this cell line's target isoform.

From this comparison, a clear principle emerges: while the morpholine ring provides the essential anchor, the electronic properties of substituents on other parts of the molecule are critical for optimizing target-specific potency. The incorporation of trifluoromethyl and morpholine moieties is a recurring strategy to significantly enhance selectivity and potency.[10]

Logical Relationship: Morpholine in PI3K/mTOR Signaling

The following diagram illustrates the PI3K/mTOR signaling pathway and the strategic point of intervention for morpholine-based inhibitors.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Activates AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2->AKT Activates Inhibitor Morpholine-Based Inhibitor Inhibitor->PI3K INHIBITS

Caption: PI3K/mTOR pathway and inhibition by morpholine compounds.

Neurodegenerative Diseases: Modulating Enzymes in the CNS

Morpholine's ability to enhance BBB permeability makes it an attractive scaffold for targeting enzymes implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[7][11] Key targets include monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BuChE).[11][12]

SAR Insights from Halogenated Chalcones: A study on morpholine-derived halogenated chalcones as MAO-B inhibitors provides clear SAR trends.[13]

Compound IDHalogen Substituent (on Phenyl Ring)MAO-B IC50 (µM)[13]SAR Interpretation
MHC5 4-Fluoro (para)0.065 A small, highly electronegative fluorine atom at the para position results in the most potent inhibition.
MHC7 4-Bromo (para)0.078A larger halogen at the same position retains high potency, suggesting the para position is favorable for substitution.
MHC6 4-Chloro (para)0.082Similar to bromo, indicating a general tolerance for halogens at the para position.
MHC1 2-Fluoro (ortho)> 1.0Moving the fluorine to the ortho position dramatically reduces activity, indicating a steric or electronic clash.

The clear takeaway is the critical importance of substituent position. For this particular chalcone scaffold, the para-position of the phenyl ring is optimal for accommodating halogen substituents to achieve potent MAO-B inhibition, while the ortho-position is detrimental to activity. This highlights the precise structural requirements for effective enzyme binding. SAR analysis consistently reveals that substituents like methoxy, trifluoromethyl, or electron-rich aryl groups can enhance enzyme inhibition across different morpholine scaffolds.[12]

Experimental Corner: Self-Validating Protocols for SAR Determination

To establish a credible SAR, a systematic and reproducible experimental workflow is paramount. Here, we outline the core protocols that form a self-validating system for analyzing novel morpholine-based compounds.

Workflow for a Typical SAR Study

The process follows a logical progression from chemical synthesis to biological validation. Each step informs the next, creating a feedback loop for compound optimization.

Caption: Iterative workflow for SAR studies of morpholine compounds.

Protocol 1: Synthesis of a Generic 2-Morpholino-4-Anilinoquinoline Derivative

This protocol is adapted from methodologies used to create novel anticancer agents and demonstrates the core chemistry involved.[14]

Causality: The goal is to couple a morpholine ring at the C2 position and a substituted aniline at the C4 position of a quinoline core. This is typically achieved via nucleophilic aromatic substitution, where the chlorine atoms on a 2,4-dichloroquinoline precursor are displaced sequentially.

Step-by-Step Methodology:

  • Step 1: First Substitution (Morpholine addition):

    • To a solution of 2,4-dichloroquinoline (1.0 eq) in isopropanol, add morpholine (1.2 eq).

    • Heat the mixture to reflux (approx. 82°C) and stir for 4-6 hours. The more nucleophilic morpholine will preferentially displace the more reactive C4-chloro group first (this can vary, but is a common outcome).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and precipitate the product by adding water. Filter the solid, wash with water, and dry to obtain the 2-chloro-4-morpholinoquinoline intermediate.

  • Step 2: Second Substitution (Aniline addition):

    • In a sealed reaction vessel, combine the 2-chloro-4-morpholinoquinoline intermediate (1.0 eq) and a desired substituted aniline (e.g., 3,5-bis(trifluoromethyl)aniline) (1.5 eq) in 2-ethoxyethanol.

    • Add a catalytic amount of concentrated HCl.

    • Heat the mixture to 120°C and stir for 12-18 hours.

    • Cool the mixture, add ethyl acetate, and wash sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 3: Purification:

    • Purify the crude product using column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield the final 2-morpholino-4-anilinoquinoline derivative.

    • Confirm the structure and purity using NMR (¹H, ¹³C) and Mass Spectrometry.[10][15]

Protocol 2: In Vitro Antiproliferative MTT Assay

This cell-based assay is a gold standard for assessing the cytotoxic effects of potential anticancer compounds.[10]

Causality: The assay measures the metabolic activity of living cells. The mitochondrial reductase enzymes in viable cells convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells (e.g., A549 lung cancer cells) in appropriate media (e.g., F-12 Ham's medium) supplemented with 5% Fetal Bovine Serum (FBS) and 0.5% penicillin-streptomycin.[10]

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of ~5,000 cells per well.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a stock solution of the synthesized morpholine derivative in DMSO. Create a series of dilutions in culture media to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).

    • Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include wells with media only (blank) and media with DMSO (vehicle control).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals.

  • Data Acquisition:

    • Carefully remove the media and MTT solution.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis:

    • Subtract the blank absorbance from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage viability against the log of the compound concentration and use a non-linear regression model to determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited).

Conclusion and Future Outlook

The morpholine scaffold is far more than a simple heterocyclic building block; it is a privileged pharmacophore that continues to empower the development of novel therapeutics.[2][8] Its ability to confer favorable physicochemical and pharmacokinetic properties while providing a key interaction point for target binding makes it an invaluable tool for medicinal chemists.[5][6]

The comparative SAR analyses presented here underscore a critical principle: success lies in the synergy between the morpholine core and its appended substituents. Whether it is the morpholine oxygen anchoring a molecule in a kinase hinge region or the entire ring facilitating BBB penetration, its role is foundational. Future research will undoubtedly focus on new synthetic methods to create more complex and diverse morpholine derivatives.[3][16] As our understanding of disease biology deepens, the strategic deployment of this versatile scaffold will continue to be instrumental in creating safer and more effective medicines for a wide range of human diseases.[11][16]

References

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]

  • (2023). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]

  • (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews. [Link]

  • (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • Al-Sheikh, A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances. [Link]

  • (2021). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). ResearchGate. [Link]

  • (2019). Revealing quinquennial anticancer journey of morpholine: A SAR based review. ResearchGate. [Link]

  • (2024). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4. ResearchGate. [Link]

  • Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]

  • (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. PubMed. [Link]

  • (2023). Morpholine Derivatives in Agrochemical Discovery and Development. Journal of Agricultural and Food Chemistry. [Link]

  • (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Taylor & Francis Online. [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. [Link]

  • (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]

  • (2022). SARs of morpholine-based compounds. ResearchGate. [Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to the Synthesis of Enantiomerically Pure Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Found in over 7,000 compounds that have entered clinical or preclinical trials, this six-membered nitrogen-containing heterocycle is a privileged structure in a multitude of blockbuster drugs and natural products.[1][2] The specific stereochemistry of substituents on the piperidine ring is often paramount to biological activity, making the development of robust and efficient synthetic routes to enantiomerically pure derivatives a critical endeavor.[3][4][5]

This guide provides a comparative analysis of the most prevalent and innovative strategies for accessing enantiopure piperidine derivatives. We will delve into the mechanistic underpinnings, practical considerations, and performance of key methodologies, supported by experimental data and protocols to inform your synthetic planning.

The Strategic Imperative: Key Approaches to Enantiopure Piperidines

The synthesis of chiral piperidines has evolved significantly, moving beyond classical resolutions to more elegant and atom-economical asymmetric catalytic methods.[6][7] The primary strategies can be broadly categorized as:

  • Asymmetric Hydrogenation of Pyridine Derivatives: A direct and powerful approach to introduce chirality.

  • Chiral Pool Synthesis: Leveraging readily available chiral starting materials.

  • Enzymatic Resolutions: Exploiting the exquisite selectivity of enzymes.

  • Asymmetric Cycloadditions and Cyclizations: Building the piperidine ring with inherent stereocontrol.

  • Chiral Auxiliary-Mediated Syntheses: Utilizing removable chiral groups to direct stereochemistry.

Asymmetric Hydrogenation of Pyridines and Their Salts: The Direct Route

The asymmetric hydrogenation of pyridines and their activated derivatives, such as pyridinium salts, stands as one of the most direct methods for obtaining chiral piperidines.[2][7][8] This approach is particularly attractive for its high atom economy.

Mechanism and Key Considerations

The challenge in direct pyridine hydrogenation lies in the catalyst's ability to coordinate to the aromatic ring and effectively deliver hydrogen in a stereocontrolled manner.[9] Activation of the pyridine ring, often by N-alkylation to form pyridinium salts or by introducing electron-withdrawing groups, enhances its susceptibility to reduction.[7][9][10] Iridium-based catalysts, often in combination with chiral phosphine ligands, have proven to be particularly effective.[7][10][11]

Performance and Experimental Data

Recent advancements have demonstrated the power of this strategy. For instance, the iridium-catalyzed asymmetric hydrogenation of 2-alkyl-pyridinium salts using the MeO-BoQPhos ligand has achieved high levels of enantioselectivity (up to 93:7 er).[10] Similarly, the hydrogenation of 2-aryl-3-phthalimidopyridinium salts with an Ir/SegPhos catalytic system yields chiral piperidine derivatives with two contiguous stereocenters in high enantioselectivities and diastereoselectivities.[11]

Table 1: Comparison of Asymmetric Hydrogenation Methods

Catalyst SystemSubstrateEnantiomeric Ratio (er) / Enantiomeric Excess (ee)Yield (%)Reference
[Ir(COD)Cl]₂ / MeO-BoQPhos2-Alkyl-pyridinium saltsup to 93:7 erHigh[10]
Ir / SegPhos2-Aryl-3-phthalimidopyridinium saltsHigh ee & drHigh[11]
Rhodium-catalysed transfer hydrogenationPyridinium salts with chiral primary amineExcellent de & eeHigh[9]
PtO₂ with Oxazolidinone auxiliarySubstituted pyridinesup to 98% ee90%[12]
Experimental Protocol: Asymmetric Hydrogenation of a 2-Substituted Pyridinium Salt[3]
  • In a glovebox, a vial is charged with the 2-substituted N-benzylpyridinium salt (0.1 mmol), [Ir(COD)Cl]₂ (0.5 mol %), and the chiral ligand (1.1 mol %).

  • Anhydrous, degassed solvent (e.g., THF, 1.0 mL) is added.

  • The vial is placed in a stainless-steel autoclave.

  • The autoclave is purged with hydrogen gas (3 times) and then pressurized to 50 atm of H₂.

  • The reaction mixture is stirred at 60 °C for 12 hours.

  • After cooling to room temperature, the pressure is carefully released.

  • The reaction mixture is filtered through a short pad of Celite and the filtrate is concentrated.

  • The residue is purified by silica gel column chromatography to afford the enantiomerically enriched piperidine.

Chiral Pool Synthesis: Building from Nature's Templates

The use of readily available enantiopure starting materials, such as amino acids, is a well-established strategy for the synthesis of complex chiral molecules.[6] This approach leverages the inherent stereochemistry of the starting material to construct the piperidine ring.

Causality in Experimental Design

The choice of the chiral pool starting material dictates the overall synthetic route. For example, L-lysine can be a precursor for 2-substituted piperidines, while other amino acids can be elaborated through multi-step sequences involving cyclization reactions. A notable example is the use of phenylglycinol-derived oxazolopiperidone lactams, which serve as versatile building blocks.[13]

Performance and Applications

While often requiring more synthetic steps compared to catalytic asymmetric methods, chiral pool synthesis offers a reliable route to specific target molecules with high enantiopurity. This strategy has been successfully employed in the synthesis of numerous natural products, including (-)-pipecoline and (+)-coniine.[14]

Enzymatic Resolution: The Biocatalytic Edge

Enzymatic kinetic resolution offers a powerful method for separating enantiomers of racemic piperidine derivatives.[15][16] This technique relies on the high stereoselectivity of enzymes, typically lipases or esterases, to preferentially catalyze a reaction on one enantiomer, leaving the other unreacted.[17][18]

Key Principles and Optimization

The success of an enzymatic resolution depends on several factors, including the choice of enzyme, solvent, and acylating agent (for transesterification reactions).[17][19] The enantiomeric ratio (E-value) is a critical parameter that quantifies the selectivity of the enzyme. A high E-value is essential for achieving high enantiomeric excess in both the product and the unreacted starting material.

Experimental Data and Protocol

The kinetic resolution of N-Boc-piperidine-2-ethanol has been achieved through sequential transesterification using Lipase PS and porcine pancreatic lipase, which exhibit opposite enantioselectivities.[19] This allows for the efficient separation of both enantiomers on a gram scale.

Table 2: Enzymatic Resolution of Piperidine Derivatives

SubstrateEnzymeReaction TypeKey OutcomeReference
(±)-N-Boc-piperidine-2-ethanolLipase PS / Porcine Pancreatic LipaseSequential TransesterificationAccess to both (R) and (S) enantiomers[19]
(±)-Piperidine AtropisomersToyobo LIP-300AcylationSeparation of atropisomeric enantiomers[17]
Experimental Protocol: Enzymatic Resolution of N-Boc-piperidine-2-ethanol[19]
  • Racemic N-Boc-piperidine-2-ethanol is dissolved in hexane.

  • Lipase PS and an acylating agent (e.g., vinyl acetate) are added, and the mixture is stirred.

  • The reaction is monitored for conversion (typically to ~45-50%).

  • The enzyme is removed by filtration, and the solvent is evaporated.

  • The resulting mixture of the acylated product and unreacted alcohol (enriched in the other enantiomer) can be separated by chromatography.

Asymmetric Cycloadditions and Cyclizations: Constructing the Ring with Precision

Asymmetric cycloaddition and cyclization reactions provide a powerful means to construct the piperidine ring with excellent control over stereochemistry. The aza-Diels-Alder reaction is a prominent example of this strategy.[3][8]

Mechanistic Insights

In an asymmetric aza-Diels-Alder reaction, a chiral catalyst, often a Lewis acid complexed with a chiral ligand, coordinates to the dienophile or the imine, creating a chiral environment that directs the facial selectivity of the cycloaddition. This results in the formation of a tetrahydropyridine derivative with defined stereocenters, which can then be reduced to the corresponding piperidine.

Performance and Scope

A zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes and nitroalkenes has been developed, affording highly substituted piperidines in good yields and with high enantioselectivities (up to 92% ee).[20] This method demonstrates the potential of cycloaddition strategies to access complex piperidine scaffolds.

Chiral Auxiliary-Mediated Synthesis: Guided Stereocontrol

The use of a chiral auxiliary, a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction, is a classic and reliable strategy in asymmetric synthesis.[3]

The Logic Behind the Approach

The chiral auxiliary creates a diastereomeric intermediate that exhibits a strong facial bias, leading to the preferential formation of one diastereomer in a subsequent reaction. After the desired stereocenter is set, the auxiliary can be cleaved to afford the enantiomerically enriched product.

Experimental Example

The addition of a Grignard reagent to a chiral N-(tert-butylsulfinyl)imine is a well-established method for generating 2-substituted piperidines with high diastereoselectivity.[3] The sulfinyl group acts as a powerful chiral auxiliary that can be readily removed after the cyclization step.

Experimental Protocol: Chiral Auxiliary-Mediated Synthesis of a 2-Substituted Piperidine[3]
  • Dissolve the chiral N-(tert-butylsulfinyl)imine in an anhydrous solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add the Grignard reagent dropwise and stir the reaction at -78 °C for several hours.

  • Allow the reaction to warm to room temperature and then add a base (e.g., potassium tert-butoxide) to effect cyclization.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product by flash chromatography.

  • Remove the chiral auxiliary by treatment with an acid (e.g., HCl in methanol).

Visualizing the Synthetic Pathways

To better illustrate the relationships between these synthetic strategies, the following diagrams outline the core concepts.

Synthetic Routes to Enantiopure Piperidines cluster_0 Starting Materials cluster_1 Synthetic Strategies cluster_2 Product Pyridine Pyridine Derivatives AsymHydro Asymmetric Hydrogenation Pyridine->AsymHydro RacemicPiperidine Racemic Piperidines EnzRes Enzymatic Resolution RacemicPiperidine->EnzRes AcyclicPrecursors Acyclic Precursors AsymCyclo Asymmetric Cycloaddition/ Cyclization AcyclicPrecursors->AsymCyclo ChiralAux Chiral Auxiliary -Mediated AcyclicPrecursors->ChiralAux ChiralPool Chiral Pool EnantioPiperidine Enantiomerically Pure Piperidine ChiralPool->EnantioPiperidine Multi-step AsymHydro->EnantioPiperidine EnzRes->EnantioPiperidine AsymCyclo->EnantioPiperidine ChiralAux->EnantioPiperidine

Caption: Overview of major synthetic routes to enantiomerically pure piperidines.

Asymmetric Hydrogenation Workflow Start Substituted Pyridine or Pyridinium Salt Reaction Asymmetric Hydrogenation Start->Reaction Catalyst Chiral Catalyst (e.g., Ir-complex) Catalyst->Reaction H2 H₂ or H-source H2->Reaction Product Enantiomerically Enriched Piperidine Reaction->Product

Caption: General workflow for asymmetric hydrogenation of pyridine derivatives.

Conclusion: Selecting the Optimal Synthetic Route

The choice of the most appropriate synthetic route to an enantiomerically pure piperidine derivative depends on a multitude of factors, including the desired substitution pattern, the availability of starting materials, scalability requirements, and the desired level of stereochemical purity.

  • For direct and atom-economical access to a wide range of substituted piperidines, asymmetric hydrogenation of pyridinium salts is a powerful and increasingly refined strategy.

  • When a specific, complex target is desired and a suitable chiral precursor is readily available, chiral pool synthesis offers a reliable, albeit potentially longer, route.

  • Enzymatic resolution is an excellent choice for the separation of racemic mixtures, particularly when both enantiomers are of interest.

  • Asymmetric cycloadditions and cyclizations provide elegant solutions for constructing highly functionalized piperidine rings with excellent stereocontrol in a single step.

  • Chiral auxiliary-mediated methods remain a robust and predictable approach, especially for establishing key stereocenters early in a synthetic sequence.

By understanding the strengths and limitations of each of these methodologies, researchers can make informed decisions to efficiently and effectively access the enantiomerically pure piperidine derivatives that are vital for advancing drug discovery and chemical biology.

References

  • BenchChem. (2025).
  • O'Brien, P., & Coldham, I. (2009).
  • Wu, J., et al. (2022). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • Rask, G. L., & Rovis, T. (n.d.). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. PMC.
  • DeKorver, K. A., et al. (2000). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters.
  • (n.d.). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry.
  • (2009). Diastereoselective Synthesis of 2,3,6-Trisubstituted Piperidines.
  • Perdicchia, D., et al. (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC.
  • Gautam, L. N., et al. (2014).
  • (2000). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336. The Journal of Organic Chemistry.
  • (2004). Efficient Asymmetric Hydrogenation of Pyridines.
  • (n.d.).
  • (2015).
  • (2010).
  • (n.d.). Asymmetric routes to substituted piperidines.
  • Zhang, W., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. PMC.
  • (n.d.). A new asymmetric synthetic route to substituted piperidines.
  • Li, X. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. pubs.acs.org.
  • (2003). Remote Stereocenter Discrimination in the Enzymatic Resolution of Piperidine-2-ethanol. Short Enantioselective Synthesis of Sedamine and Allosedamine. The Journal of Organic Chemistry.
  • BenchChem. (n.d.). A Comparative Review of Synthetic Methods for Piperidine Rings. BenchChem.
  • (2010).
  • (n.d.). Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336.
  • (n.d.).
  • (2011). Synthesis of Enantiopure Substituted Piperidines via an Aziridinium Ring Expansion. Organic Letters.
  • (n.d.). Advances in Piperidone Synthesis Techniques. Scribd.
  • (n.d.). One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine. Organic & Biomolecular Chemistry (RSC Publishing).
  • (2020). Asymmetric Hydrogenation of 2-Aryl-3-phthalimidopyridinium Salts: Synthesis of Piperidine Derivatives with Two Contiguous Stereocenters. Organic Letters.
  • Zhang, S. (2020). Asymmetric Reduction of Pyridinium Salts to Piperidines. University of Liverpool Repository.
  • (n.d.). Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis.
  • (n.d.). Enantiopure Piperidines Research Articles. R Discovery.
  • (n.d.). An Asymmetric Route to Chiral, Nonracemic 2-Substituted Piperidines. Synthesis of (-)-Pipecoline, (+)-Coniine, and (-)-Coniceine. The Journal of Organic Chemistry.

Sources

A Researcher's Guide to Validating the Mechanism of Action for Novel Piperidine-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a cornerstone of modern medicinal chemistry. Recognized as a "privileged structure," its six-membered heterocyclic ring is a feature in a vast array of clinically approved drugs, from treatments for central nervous system disorders to anticancer agents.[1][2] This structural motif offers a unique combination of chemical stability, conformational flexibility, and the ability to modulate physicochemical properties like solubility and lipophilicity, enhancing a compound's "druggability".[1] However, the journey from a promising piperidine-containing molecule to a clinically successful therapeutic is fraught with challenges. A leading cause of failure in clinical trials is a lack of efficacy or unforeseen toxicity, often stemming from an incompletely understood mechanism of action (MoA).[3][4]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of new piperidine-containing drug candidates. We will move beyond a simple checklist of experiments, instead focusing on a hierarchical, multi-faceted approach. Our narrative emphasizes the causality behind experimental choices, ensuring that each step builds upon the last to construct a robust, self-validating body of evidence.

The Hierarchical Approach to MoA Validation

A successful MoA validation strategy does not rely on a single experiment. Instead, it involves a logical progression from initial, direct-binding events in a simplified system to complex functional outcomes in a whole organism. This layered approach ensures that observations in one system are predictive of the next, building confidence at each stage of the drug discovery pipeline.[3]

MoA_Validation_Workflow biochem Step 1: Biochemical Assays (Direct Target Engagement) cell_based Step 2: Cell-Based Assays (Functional Response) biochem->cell_based off_target Step 3: Target Deconvolution & Off-Target Profiling cell_based->off_target Is the effect on-target and specific? invivo Step 4: In Vivo Validation (PK/PD & Efficacy) cell_based->invivo off_target->cell_based

Caption: Hierarchical workflow for MoA validation.

Step 1: Biochemical Assays - Confirming Direct Target Engagement

The foundational step in any target-based drug discovery program is to unequivocally demonstrate that the candidate compound physically interacts with its intended molecular target.[5] Biochemical assays, which use purified biological components in a controlled, cell-free environment, are the gold standard for this purpose.[3][4] They provide direct, quantitative evidence of binding and are essential for establishing initial Structure-Activity Relationships (SAR).

Causality: By isolating the target protein, we eliminate the complexities of a cellular environment (e.g., membrane permeability, metabolic degradation, presence of cofactors). This allows for the precise measurement of binding affinity (Kd) or functional inhibition (IC50), confirming that the piperidine candidate directly engages the target. This step is critical to ensure that any observed cellular effects are not due to an indirect or off-target mechanism.[5]

Assay Technique Principle Key Output Advantages Limitations
Radioligand Binding Assay Measures the displacement of a radiolabeled ligand from the target by the test compound.[2]Ki (Inhibition Constant)High sensitivity, well-established for receptors.Requires radioactive materials, indirect measurement of affinity.
Surface Plasmon Resonance (SPR) Detects changes in refractive index as the compound binds to a target immobilized on a sensor chip.[6]Kd (Dissociation Constant), Kon, KoffReal-time kinetics, label-free.Requires target immobilization, can be sensitive to buffer conditions.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the compound to the target in solution.Kd, ΔH (Enthalpy), ΔS (Entropy)Gold standard for thermodynamics, label-free, solution-based.Requires large amounts of pure protein, lower throughput.
Experimental Protocol: Radioligand Competition Binding Assay

This protocol describes a standard method to determine the binding affinity of a novel piperidine derivative for a G-protein coupled receptor (GPCR).

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radiolabeled ligand (e.g., [³H]-dopamine for the D2 receptor) with known affinity.

    • Unlabeled test piperidine derivative (competitor).

    • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Wash Buffer (ice-cold Binding Buffer).

    • 96-well filter plates (e.g., glass fiber filters).

    • Scintillation cocktail and microplate scintillation counter.

  • Procedure:

    • Compound Dilution: Prepare a serial dilution of the test piperidine derivative in Binding Buffer, typically from 10 mM down to 10 pM.

    • Assay Setup: In a 96-well plate, add the following components in triplicate:

      • Total Binding: 50 µL Binding Buffer, 25 µL radioligand (at a concentration near its Kd), 25 µL cell membranes.

      • Non-specific Binding (NSB): 50 µL of a high concentration of a known, unlabeled ligand (saturating concentration), 25 µL radioligand, 25 µL cell membranes.

      • Competition Binding: 50 µL of each concentration of the test piperidine derivative, 25 µL radioligand, 25 µL cell membranes.

    • Incubation: Incubate the plate for 60-90 minutes at room temperature to allow the binding reaction to reach equilibrium.

    • Filtration: Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound.

    • Washing: Wash each well 3-5 times with ice-cold Wash Buffer to remove residual unbound radioligand.

    • Detection: Allow the filters to dry completely. Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (counts) - Non-specific Binding (counts).

    • Plot the percentage of specific binding against the log concentration of the test piperidine derivative.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Step 2: Cellular Assays - Probing MoA in a Physiological Context

Demonstrating direct binding is necessary but not sufficient. The next critical step is to determine if this binding event translates into a functional response within a living cell.[7] Cell-based assays are essential for confirming MoA because they provide a more physiologically relevant environment, accounting for factors like cell permeability, target localization, and the presence of downstream signaling partners.[8][9]

Causality: A positive result in a cellular assay provides strong evidence that the piperidine candidate not only reaches its intracellular or membrane-bound target but also modulates its activity in the intended way (e.g., agonism, antagonism, inhibition). This links the biochemical potency to a biological outcome.[4]

Signaling_Pathway cluster_GPCR GPCR Signaling Cascade Drug Piperidine Candidate Receptor GPCR Target Drug->Receptor Binding G_Protein Gα / Gβγ Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Kinase Activation Target_Protein Target Protein Kinase->Target_Protein Phosphorylation Phospho_Protein Phosphorylated Target Protein Target_Protein->Phospho_Protein Response Cellular Response Phospho_Protein->Response

Sources

A Comparative Guide to Cross-Reactivity Profiling of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Selectivity in Modern Drug Discovery

In the landscape of contemporary drug discovery, the development of small molecules with a precise and well-defined mechanism of action is paramount. The 'one drug, one target' paradigm, while an oversimplification, underscores the critical need for high target selectivity to maximize therapeutic efficacy and minimize adverse effects.[1][2] Off-target interactions are a leading cause of clinical trial failures, making the early and comprehensive assessment of a compound's cross-reactivity profile a non-negotiable aspect of preclinical development.[3]

This guide focuses on a promising class of compounds, the Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate derivatives. The piperidine and morpholine moieties are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in approved drugs due to their favorable physicochemical and pharmacokinetic properties.[4][5] The combination of these two heterocycles offers a rich three-dimensional chemical space for fine-tuning biological activity.[6] However, this structural complexity also necessitates a rigorous evaluation of their selectivity.

This document provides a comparative analysis of key methodologies for profiling the cross-reactivity of these derivatives. We will delve into the practical and theoretical considerations of each technique, supported by illustrative experimental data and detailed protocols. Our objective is to equip researchers, scientists, and drug development professionals with the knowledge to design and interpret robust selectivity profiling campaigns.

The Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate Scaffold: A Brief Overview

The Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate scaffold combines the structural rigidity of the piperidine ring with the hydrogen bond accepting capabilities of the morpholine oxygen. The tert-butyl carbamate (Boc) protecting group also plays a role in modulating the compound's properties. The strategic placement of substituents on these rings can significantly influence target affinity and selectivity.[5][6]

For the purpose of this guide, we will consider three hypothetical derivatives, TBT-A , TBT-B , and TBT-C , which are designed to target a specific kinase, "Kinase X." Our goal is to understand their broader kinome-wide selectivity.

Comparative Analysis of Cross-Reactivity Profiling Methodologies

The choice of a cross-reactivity profiling platform is a critical decision in any drug discovery program. It involves a trade-off between throughput, cost, and physiological relevance.[7][8][9][10] We will compare three widely adopted and powerful techniques: Large-Panel Kinase Profiling, Cellular Thermal Shift Assay (CETSA), and Competitive Binding Assays.

Large-Panel Kinase Profiling: A Broad View of the Kinome

Biochemical kinase profiling against large panels of recombinant kinases is a standard approach to assess the selectivity of kinase inhibitors.[11][12][13] These assays directly measure the enzymatic activity of a kinase in the presence of an inhibitor.

The following table presents hypothetical data from a radiometric kinase profiling assay for our three compounds of interest, screened at a concentration of 1 µM against a panel of 400 kinases. The data is presented as percent inhibition relative to a vehicle control.

Kinase Target TBT-A (% Inhibition) TBT-B (% Inhibition) TBT-C (% Inhibition)
Kinase X (On-Target) 98 95 99
Kinase Y (Off-Target)854515
Kinase Z (Off-Target)75305
Kinase A (Off-Target)55102
Kinase B (Off-Target)405<1
... (395 other kinases)<10<5<1

From this data, we can infer that while all three compounds are potent inhibitors of Kinase X, TBT-C exhibits the highest selectivity, with minimal off-target activity at 1 µM. TBT-A , in contrast, shows significant inhibition of several other kinases, suggesting a more promiscuous binding profile.

This protocol outlines a typical radiometric assay for measuring kinase activity.[14]

  • Reagent Preparation:

    • Prepare kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Dilute the kinase of interest to the desired concentration in the reaction buffer.

    • Prepare a solution of the specific peptide substrate and [γ-³³P]-ATP in the reaction buffer.

    • Prepare serial dilutions of the test compounds (TBT-A, TBT-B, TBT-C) in DMSO.

  • Assay Procedure:

    • Add 5 µL of the test compound dilution to a 96-well plate.

    • Add 20 µL of the kinase solution to each well and incubate for 20 minutes at room temperature.

    • Initiate the kinase reaction by adding 25 µL of the substrate/[γ-³³P]-ATP solution.

    • Incubate the reaction for a specified time (e.g., 120 minutes) at room temperature.

  • Detection and Analysis:

    • Stop the reaction by adding 50 µL of 3% phosphoric acid.

    • Transfer the reaction mixture to a filter plate (e.g., P30 Filtermat) and wash three times with 75 mM phosphoric acid and once with methanol.

    • Dry the filter plate and measure the radioactivity using a scintillation counter.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

  • [γ-³³P]-ATP: The use of a radiolabeled ATP allows for highly sensitive and direct measurement of phosphate transfer to the substrate.

  • Filter Plate: The filter plate captures the phosphorylated substrate while allowing unreacted ATP to be washed away, ensuring a low background signal.

  • Kinase Concentration and Incubation Time: These parameters are optimized for each kinase to ensure the reaction is in the linear range, allowing for accurate determination of inhibition.

Radiometric_Kinase_Assay cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Compound Test Compound (TBT-A, B, C) Incubation1 Compound + Kinase (20 min incubation) Compound->Incubation1 Kinase Kinase Solution Kinase->Incubation1 Substrate_ATP Substrate + [γ-³³P]-ATP Reaction Kinase Reaction (120 min) Substrate_ATP->Reaction Incubation1->Reaction Stop Stop Reaction (Phosphoric Acid) Reaction->Stop Filter Filter Plate (Wash) Stop->Filter Count Scintillation Counting Filter->Count Data_Analysis Data_Analysis Count->Data_Analysis Calculate % Inhibition

Caption: Workflow for a radiometric kinase profiling assay.

Cellular Thermal Shift Assay (CETSA): Assessing Target Engagement in a Physiological Context

CETSA is a powerful technique for verifying that a compound binds to its intended target within the complex environment of a living cell.[15][16][17] The principle is based on the ligand-induced thermal stabilization of the target protein.[18][19] This method is invaluable for identifying off-targets in a more physiologically relevant setting than biochemical assays.

The following table shows hypothetical CETSA data for TBT-C, focusing on its on-target (Kinase X) and a potential off-target (Kinase Y) identified from the initial kinase screen. The data represents the relative amount of soluble protein remaining after heating to different temperatures.

Temperature (°C) Kinase X (Vehicle) Kinase X (+ TBT-C) Kinase Y (Vehicle) Kinase Y (+ TBT-C)
40100%100%100%100%
4595%98%96%97%
5080%95%85%86%
5550%85%60%62%
6020%60%30%31%
655%30%10%11%

The data clearly shows a significant thermal shift for Kinase X in the presence of TBT-C, confirming target engagement. In contrast, there is no discernible shift for Kinase Y, suggesting that the interaction observed in the biochemical assay may not be as prominent in a cellular context.

This protocol describes a standard CETSA experiment followed by Western blot analysis.

  • Cell Culture and Treatment:

    • Culture cells (e.g., a relevant cancer cell line) to 80-90% confluency.

    • Treat the cells with the test compound (TBT-C) or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Separate the soluble fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE and perform electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against the target proteins (Kinase X and Kinase Y).

    • Incubate with a secondary antibody and detect the signal using a suitable chemiluminescence substrate.

    • Quantify the band intensities to determine the amount of soluble protein at each temperature.

  • Intact Cells: Performing the assay in intact cells ensures that the compound's permeability, metabolism, and interaction with cellular components are taken into account.

  • Temperature Gradient: A range of temperatures is crucial for generating a melting curve, which allows for the visualization and quantification of the thermal shift.

  • Western Blotting: This provides a specific and semi-quantitative method for detecting the target protein in a complex cell lysate.

CETSA_Workflow cluster_cell_culture Cell Treatment cluster_heat_challenge Thermal Challenge cluster_analysis Analysis Cell_Culture Cell Culture Treatment Treat with Compound (or Vehicle) Cell_Culture->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat at Different Temperatures Harvest->Heat Lysis Cell Lysis (Freeze-Thaw) Heat->Lysis Centrifugation Centrifugation (Separate Soluble Fraction) Lysis->Centrifugation Western_Blot Western Blot (Detect Target Protein) Centrifugation->Western_Blot Data_Analysis Quantify and Plot Melting Curve Western_Blot->Data_Analysis FP_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate cluster_detection Detection Compound Test Compound (TBT-B) Mix Compound + Kinase + Tracer Compound->Mix Kinase Kinase Solution Kinase->Mix Tracer Fluorescent Tracer Tracer->Mix Incubation Incubation (60 min) Mix->Incubation Read_FP Measure Fluorescence Polarization Incubation->Read_FP Data_Analysis Data_Analysis Read_FP->Data_Analysis Calculate IC50

Caption: Workflow for a Fluorescence Polarization (FP) competitive binding assay.

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these complementary assays, we can build a comprehensive selectivity profile for our Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate derivatives.

  • TBT-A: The initial kinase screen revealed a promiscuous profile. While CETSA could be used to confirm which of these off-targets are engaged in a cellular context, the high number of initial hits might flag this compound for early de-prioritization or significant medicinal chemistry efforts to improve selectivity.

  • TBT-B: The initial screen showed some off-target activity, but the quantitative competitive binding assay provided more reassuring IC50 values, indicating a reasonable selectivity window. CETSA would be a valuable next step to confirm on-target engagement and further investigate the cellular relevance of the observed off-target interactions.

  • TBT-C: This compound appears to be the most promising lead, with high on-target potency and excellent selectivity in the initial biochemical screen. The CETSA data strongly supports its on-target engagement in a cellular environment.

Conclusion: A Multi-faceted Approach to De-risking Drug Candidates

The cross-reactivity profiling of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate derivatives, and indeed any drug candidate, is not a one-size-fits-all endeavor. A strategic and tiered approach, employing a combination of biochemical and cell-based assays, is essential for building a comprehensive understanding of a compound's selectivity.

  • Large-panel kinase profiling provides a broad, initial assessment of a compound's kinome-wide interactions.

  • Competitive binding assays offer a high-throughput method for obtaining quantitative affinity data.

  • CETSA provides invaluable, physiologically relevant confirmation of target engagement in a cellular context.

By judiciously applying these techniques and carefully interpreting the resulting data, researchers can make more informed decisions, de-risk their drug discovery programs, and ultimately increase the likelihood of developing safe and effective medicines.

References

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. PMC. [Link]

  • Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data. PubMed. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ACS Publications. [Link]

  • Monoclonal antibody binding assays using High-Throughput Screening (HTS) by Cytometry. Sartorius. [Link]

  • Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online. [Link]

  • High-Throughput Selectivity Assays for Small-Molecule Inhibitors of β-Catenin/T-Cell Factor Protein–Protein Interactions. PMC. [Link]

  • Data sets of human and mouse protein kinase inhibitors with curated activity data including covalent inhibitors. PMC. [Link]

  • High-throughput competitive binding assay for targeting RNA tertiary structures with small molecules: application to pseudoknots and G-quadruplexes. Oxford Academic. [Link]

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. MDPI. [Link]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • What's the Difference Between Biochemical and Cell-Based HTS Assays?. BellBrook Labs. [Link]

  • A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv. [Link]

  • Comparative Analysis of a FRET-based PLK1 Kinase Assay to Identify PLK1 inhibitors for Chemotherapy. Anticancer Research. [Link]

  • Current Advances in CETSA. PMC. [Link]

  • High-throughput screening assay for macrocyclic peptides developed. Drug Target Review. [Link]

  • High-throughput assay for determining specificity and affinity of protein-DNA binding interactions. PubMed. [Link]

  • Comparison of methods for kinase (activity) profiling. ResearchGate. [Link]

  • Cell-based assays on the rise. BMG LABTECH. [Link]

  • Computational Modeling of Kinase Inhibitor Selectivity. ACS Publications. [Link]

  • CETSA® for Selectivity Profiling in Drug Discovery. Pelago Bioscience. [Link]

  • The precision paradox: Off-target effects in gene editing. Drug Discovery News. [Link]

  • Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b]d[4][11]iazepin-6-one scaffold. PMC. [Link]

  • Predictive in silico Off-Target Profiling in Drug Discovery. ResearchGate. [Link]

  • Mass spectrometry-based Cellular Thermal Shift Assay (CETSA®) for target deconvolution in phenotypic drug discovery. ELRIG. [Link]

  • Cell-Based Assays in High-Throughput Screening for Drug Discovery. Lifescience Global. [Link]

  • Comparative Analysis of Biochemical and Cellular Assay Conditions and the Need for a Buffer That Mimics Cytoplasmic Environments. PMC. [Link]

  • Drug Target Confirmed? Tivantinib's Lesson on the Importance of Cellular Target Engagement. Promega Connections. [Link]

  • Structure-based Systems Biology for Analyzing Off-target Binding. PMC. [Link]

  • Off-target mapping enhances selectivity of machine learning-predicted CK2 inhibitors. bioRxiv. [Link]

  • Structure of morpholine, piperazine, and piperidine moieties. ResearchGate. [Link]

  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme Connect. [Link]

  • Examples of poor selectivity of kinase inhibitors. ResearchGate. [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. [Link]

  • A priori inference of cross reactivity for drug-targeted kinases. PubMed. [Link]

  • In depth analysis of kinase cross screening data to identify chemical starting points for inhibition of the Nek family of kinases. PMC. [Link]

  • Prediction of Specificity and Cross-Reactivity of Kinase Inhibitors. ResearchGate. [Link]

Sources

Benchmarking Novel Piperidine Derivatives Against Donepezil: A Comprehensive Guide to AChE Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

The piperidine scaffold is a ubiquitous building block in medicinal chemistry, particularly in the design of central nervous system (CNS) therapeutics. 1[1]. Among these,2[2], serving as the clinical gold standard for managing cognitive decline in Alzheimer's Disease. However, the continuous drive to minimize off-target hepatotoxicity and improve binding affinity has catalyzed the synthesis of novel, chirally-enriched piperidine derivatives.3[3].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, self-validating framework for benchmarking the efficacy and safety of new piperidine-based compounds against donepezil.

Mechanistic Rationale: The Cholinergic Target

To benchmark a new compound, we must first understand the precise mechanism of target engagement. Acetylcholinesterase (AChE) terminates synaptic transmission by rapidly hydrolyzing acetylcholine (ACh). Piperidine-based drugs like donepezil act as reversible, competitive inhibitors. They span the AChE active site gorge, interacting simultaneously with the catalytic triad at the base and the peripheral anionic site (PAS) at the entrance, thereby physically blocking ACh hydrolysis.

ACHE_Pathway ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Activates AChE Acetylcholinesterase (AChE) ACh->AChE Binds Active Site Breakdown Choline + Acetate AChE->Breakdown Hydrolysis Inhibitor Piperidine Inhibitor Inhibitor->AChE Competitive Blockade

Figure 1: Mechanism of piperidine-based AChE inhibitors in cholinergic synapses.

Experimental Design: Self-Validating Protocols

A robust benchmarking study requires assays that inherently control for false positives and experimental artifacts.

Protocol 1: In Vitro Enzymatic Kinetics (Ellman's Assay)The Ellman's method is a simple, reliable, and widely used colorimetric assay[4] for quantifying cholinesterase activity.The enzyme hydrolyzes acetylthiocholine to produce thiocholine... reacts with Ellman's reagent (DTNB)[5] to form the yellow 5-thio-2-nitrobenzoate (TNB²⁻) anion, which is measured spectrophotometrically at 412 nm.

Causality & Assay Integrity:

  • pH Control (8.0): AChE activity is highly sensitive to protonation states. A 0.1 M phosphate buffer at pH 8.0 maintains the catalytic histidine in its active, unprotonated form.

  • Solvent Limits: Novel compounds are often hydrophobic and require DMSO. However, DMSO must be kept at ≤1% final concentration . Higher concentrations disrupt the hydrophobic interactions within the enzyme's gorge, leading to artificial enzyme denaturation and skewed IC50 calculations.

  • Self-Validation: Every plate must include a Blank (Buffer + DTNB + Substrate) to subtract non-enzymatic substrate hydrolysis, and a Vehicle Control (Buffer + Enzyme + DTNB + Substrate + 1% DMSO) to establish the true 100% activity baseline.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 U/mL AChE (from Electrophorus electricus), 10 mM acetylthiocholine iodide (ATChI), and 10 mM DTNB in 0.1 M sodium phosphate buffer (pH 8.0).

  • Compound Dilution: Prepare serial dilutions (e.g., 0.1 nM to 10 µM) of the novel piperidine derivative and donepezil (positive control) in DMSO.

  • Pre-Incubation: In a 96-well microplate, add 140 µL of buffer, 10 µL of the test compound, and 10 µL of AChE solution. Incubate at 25°C for 15 minutes. Why? This allows the inhibitor to reach steady-state binding equilibrium with the enzyme before the substrate introduces competitive pressure.

  • Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATChI to all wells.

  • Kinetic Readout: Immediately measure absorbance at 412 nm every 60 seconds for 10 minutes. Calculate the reaction rate (ΔAbs/min) in the linear range to determine the IC50.

Ellmans_Assay Step1 1. Preparation (Enzyme + Inhibitor) Step2 2. Pre-Incubation (Steady-State Binding) Step1->Step2 Step3 3. Substrate Addition (ATChI + DTNB) Step2->Step3 Step4 4. Colorimetric Rxn (TNB2- Formation) Step3->Step4 Step5 5. Quantification (Absorbance 412nm) Step4->Step5

Figure 2: Logical step-by-step workflow of the Ellman's colorimetric AChE assay.

Protocol 2: Cytotoxicity Profiling (MTT Assay)

A highly potent AChE inhibitor is clinically useless if it exhibits neurotoxicity.4[4], which relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed human neuroblastoma SH-SY5Y cells into a 96-well plate at a density of 10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Replace media with fresh media containing serial dilutions of the novel compound or donepezil. Incubate for 48 hours.

  • MTT Reduction: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for exactly 4 hours.

  • Solubilization: Carefully aspirate the media. Add 100 µL of pure DMSO to dissolve the insoluble purple formazan crystals. Measure absorbance at 570 nm.

Quantitative Benchmarking Data

When evaluating pipeline compounds, three metrics are paramount: AChE IC50 (Potency), Selectivity Index (Safety against peripheral BChE inhibition, which causes autonomic side effects), and Cell Viability (General cytotoxicity). Below is a representative benchmarking matrix comparing hypothetical next-generation chiral piperidine derivatives against the donepezil gold standard.

CompoundAChE IC50 (nM)BChE IC50 (nM)Selectivity Index (BChE/AChE)SH-SY5Y Cell Viability IC50 (µM)
Donepezil (Gold Standard) 15.6>5000>32045.2
Novel Piperidine Analog A (1,4-disubstituted)8.44200500>100
Novel Piperidine Analog B (Chiral 2-substituted)12.16100504>100

Data Interpretation: Analog A demonstrates superior potency (lower IC50) and a higher selectivity index compared to donepezil. Furthermore, both novel analogs exhibit an excellent safety profile, with cell viability IC50 values exceeding 100 µM, indicating negligible neurotoxicity at therapeutic doses.

Conclusion

Benchmarking novel piperidine derivatives requires a holistic approach that balances enzymatic kinetics with cellular safety models. By employing a tightly controlled, self-validating Ellman's assay alongside rigorous cytotoxicity profiling, researchers can definitively isolate compounds that out-perform existing FDA-approved standards like donepezil. The integration of chiral modifications on the piperidine ring represents a highly promising frontier for the next generation of Alzheimer's therapeutics.

References

  • Piperidine - Wikipedia Source: wikipedia.org URL:[Link]

  • Determination of donepezil hydrochloride in human plasma and pharmaceutical formulations by HPLC with fluorescence detection Source: srce.hr URL:[Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues Source: nih.gov (PMC) URL:[Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate. As a trusted partner in your research, we are committed to providing information that ensures the safety of laboratory personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

Core Principle: A Hazard-Informed Approach

A specific Safety Data Sheet (SDS) for tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate is not always readily available. Therefore, a risk assessment based on its structural components is the most prudent and scientifically sound approach to determine its handling and disposal protocols.[1] The molecule is comprised of three key moieties: a piperidine ring, a morpholine ring, and a tert-butyloxycarbonyl (Boc) protecting group.

  • Piperidine Derivatives: These are often classified as flammable liquids that are acutely toxic and corrosive, capable of causing severe skin burns and eye damage.[2][3][4]

  • Morpholine Derivatives: Morpholine itself is a flammable and corrosive liquid that is harmful if swallowed and can cause severe skin and eye damage.[5][6][7]

  • Boc-Protected Amines: The Boc group is generally stable under basic conditions but is labile to acid.[8][9] Its primary influence on disposal is the need to avoid contact with strong acids that could cause an uncontrolled deprotection reaction.

Based on this analysis, tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate must be treated as hazardous waste. All disposal procedures should be based on the assumption that the compound exhibits corrosive, toxic, and potentially flammable properties.

Table 1: Inferred Hazard Profile and Regulatory Context
Hazard Category Inferred Risk Based on Structural Analogs Regulatory Framework
Toxicity Harmful or fatal if swallowed, inhaled, or in contact with skin.[2][10]Resource Conservation and Recovery Act (RCRA)
Corrosivity Capable of causing severe skin burns and serious eye damage.[2][7]OSHA Laboratory Standard (29 CFR 1910.1450)[11][12]
Flammability May be a flammable liquid or solid, with vapors potentially forming explosive mixtures with air.[2][7]Institutional Chemical Hygiene Plan (CHP)[13]
Reactivity Reacts with strong acids (cleavage of Boc group).[8] Avoid strong oxidizing agents.Local, State, and Federal Waste Regulations[1][14]

Mandatory Personal Protective Equipment (PPE) and Handling

Prior to handling tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate for any purpose, including disposal preparation, all personnel must be equipped with the appropriate PPE. All handling and waste consolidation procedures must be conducted within a certified chemical fume hood.[5]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[2]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are required. Inspect gloves for any signs of degradation or perforation before use.[2][5]

  • Body Protection: A flame-resistant lab coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[2]

  • Respiratory Protection: Handling within a fume hood should provide adequate ventilation. If there is any risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[1]

Step-by-Step Disposal Protocol

The guiding principle is to manage all waste streams containing this compound as regulated hazardous waste.[2] This process involves careful segregation, containment, and documentation.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous reactions and ensure compliant disposal.[15]

  • DO NOT mix waste containing this compound with other chemical waste streams unless explicitly authorized by your institution's Environmental Health and Safety (EHS) office.[1]

  • Establish separate, dedicated waste containers for solid and liquid waste.

Step 2: Waste Container Selection and Labeling
  • Container Type: Use chemically compatible containers, such as high-density polyethylene (HDPE) bottles for liquids and sturdy, sealable bags or containers for solids.[5]

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste" [2]

    • The full chemical name: "tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate" [2]

    • Associated Hazard Pictograms (e.g., Corrosive, Toxic, Flammable)

Step 3: Waste Collection and Accumulation
  • Liquid Waste: Collect all unused or excess solutions, reaction mother liquors, and the first two solvent rinses from cleaning contaminated glassware into the designated liquid hazardous waste container.

  • Solid Waste: Dispose of all contaminated disposable items as solid hazardous waste. This includes:

    • Gloves, weighing papers, and pipette tips.

    • Inert absorbent materials (e.g., vermiculite, sand) used to clean up small spills.[15]

    • Contaminated silica gel.

  • "Empty" Reagent Bottles: A container that held the pure compound is never truly empty. It must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The rinsate from all three rinses must be collected as hazardous liquid waste .[2] After rinsing, deface the original label and manage the container according to your institutional guidelines.

Step 4: On-Site Storage
  • Location: Store sealed hazardous waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.[5][15]

  • Conditions: The storage area must be cool and dry, away from heat, sparks, and open flames.[5][7]

  • Containment: The primary waste container must be stored within a larger, chemically resistant secondary container to contain any potential leaks.[2]

  • Incompatibilities: Ensure the waste is stored away from incompatible materials, particularly strong acids and oxidizing agents.[15]

Step 5: Final Disposal Arrangement
  • Professional Disposal: The final disposal of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate must be conducted by a licensed professional hazardous waste disposal company.[2]

  • Institutional Contact: Contact your institution's EHS office to schedule a waste pickup.[15] Provide them with the full chemical name and any available hazard information.

  • Documentation: Accurately complete all required waste disposal forms or manifests as mandated by your institution and the EPA.[2][16] This "cradle-to-grave" documentation is a legal requirement.

Spill and Emergency Procedures

Immediate and appropriate action is critical to mitigate risks in the event of a spill.[15]

  • Small Spills (Contained within a Chemical Fume Hood):

    • Ensure proper PPE is worn.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[15]

    • Carefully collect the absorbent material using non-sparking tools and place it into the designated solid hazardous waste container.[15]

    • Decontaminate the spill area with a suitable cleaning agent, followed by a water rinse. Collect all cleaning materials as hazardous waste.

  • Large Spills (Outside of a Chemical Fume Hood):

    • Evacuate: Immediately evacuate all non-essential personnel from the area.

    • Alert: Inform others in the vicinity and activate any local alarms.

    • Isolate: Close the doors to the affected area to contain vapors.[15]

    • Contact: Call your institution's emergency response team or EHS office immediately.

    • Do Not Re-enter: Await clearance from trained emergency personnel before re-entering the area.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

G Disposal Workflow for tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate cluster_prep Preparation & Handling cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Identify Waste (Solid, Liquid, Empty Container) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible & Labeled Container 'Hazardous Waste' C->D Spill Spill Occurs? C->Spill E Segregate Waste (Solid vs. Liquid) D->E F Collect Waste (Liquid, Solid, Rinsate) E->F G Securely Seal Container F->G H Store in Designated Area (Cool, Dry, Ventilated) G->H I Use Secondary Containment H->I J Contact EHS Office for Pickup I->J K Complete Waste Manifest Documentation J->K L Transfer to Licensed Waste Disposal Vendor K->L Spill->D No Emergency Follow Emergency Spill Protocol Spill->Emergency Yes

Caption: Decision workflow for the disposal of tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate.

References

  • BenchChem. (n.d.). Safe Disposal of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine: A Comprehensive Guide for Laboratory Professionals.
  • ACTenviro. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
  • BenchChem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • Occupational Safety and Health Administration. (n.d.). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD (29 CFR 1910.1450).
  • BenchChem. (n.d.). Safe Disposal of 2-(Oxan-2-yl)morpholine: A Procedural Guide.
  • National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols.
  • BenchChem. (n.d.). Safe Disposal of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide: A Procedural Guide.
  • International Programme on Chemical Safety. (1995). Morpholine (HSG 92, 1995).
  • Fisher Scientific. (2025, December 24). 1-Boc-3-hydroxypiperidine Safety Data Sheet.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Occupational Safety and Health Administration. (n.d.). OSHA Laboratory Standard 29 CFR 1910.1450.
  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know.
  • KISHIDA CHEMICAL CO., LTD. (2023, May 8). tert-Butyl 4-(2-methoxyacetamido)piperidine-1-carboxylate Safety Data Sheet.
  • Carl ROTH. (n.d.). Morpholine - Safety Data Sheet.
  • Aaronchem. (2024, November 1). tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1- carboxylate Safety Data Sheet.
  • ECHA. (n.d.). tert-butyl 2-(morpholin-3-yl)pyrrolidine-1-carboxylate — Chemical Substance Information.
  • Chem-Supply. (2016, October 20). Morpholine Safety Data Sheet.
  • TCI America. (2020, March 16). Morpholine - SAFETY DATA SHEET.
  • American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
  • U.S. Environmental Protection Agency. (2024, August 28). Disposal Guidance | I-WASTE DST.
  • PENTA. (2024, May 7). Piperidine - SAFETY DATA SHEET.
  • Tokyo Chemical Industry. (2025, June 5). SAFETY DATA SHEET.
  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
  • Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
  • FUJIFILM Wako Chemicals. (2024, September 12). SAFETY DATA SHEET - Piperidine.
  • Chemspace. (n.d.). Tert-butyl 3-(morpholin-4-yl)piperidine-1-carboxylate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • ECHA. (n.d.). tert-butyl 3-(morpholin-3-yl)piperidine-1-carboxylate — Chemical Substance Information.
  • Santa Cruz Biotechnology. (2024, March 1). Safety Data Sheet.
  • PubChem. (n.d.). tert-butyl (2R)-2-formylpiperidine-1-carboxylate.
  • ECHA. (n.d.). tert-butyl 3-(morpholin-3-yl)pyrrolidine-1-carboxylate — Chemical Substance Information.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate.
  • BCL Company. (2022, October 17). Safety Data Sheet (SDS).
  • BenchChem. (n.d.). Experimental procedure for deprotection of Boc-protected amines.

Sources

A Researcher's Guide to the Safe Handling of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Operational and Safety Blueprint for Laboratory Professionals

Hazard Assessment: A Proactive Approach to Safety

Given the absence of a dedicated SDS, a conservative approach to hazard assessment is paramount. The chemical structure of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate incorporates both a piperidine and a morpholine moiety, which are known to present certain hazards.

  • Piperidine and its derivatives are often associated with being flammable, toxic if swallowed or in contact with skin, and capable of causing severe skin burns and eye damage.[1][2][3][4]

  • Morpholine and its derivatives can be flammable liquids and vapors, harmful if swallowed or inhaled, and may cause skin irritation and serious eye damage.[5][6][7][8]

Therefore, it is prudent to treat Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate as a compound that is potentially harmful if swallowed, irritating to the skin and eyes, and may cause respiratory irritation. [9][10][11]

Table 1: Potential Hazard Identification and Corresponding Safety Precautions

Potential Hazard GHS Hazard Statement (Assumed) Recommended Precautionary Statements
Acute Oral Toxicity H302: Harmful if swallowedP264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9][12]
Skin Irritation/Corrosion H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][12]
Eye Irritation/Damage H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.[9][11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][12] P271: Use only outdoors or in a well-ventilated area.[9][12]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial for minimizing exposure risk. The following recommendations are based on the potential hazards of the compound's structural analogs.

Engineering Controls: The Foundation of Safety
  • Fume Hood: All handling of Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate, including weighing, dissolving, and transferring, should be conducted in a properly functioning chemical fume hood.[6][13] This is the primary method for preventing inhalation exposure.

  • Safety Shower and Eyewash Station: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[10][14]

Personal Protective Equipment Selection

The selection of appropriate PPE is a critical step in the risk mitigation process.

PPE_Selection_Workflow cluster_ppe PPE Selection Workflow Start Assess Task-Specific Risks EyePro Eye and Face Protection (Safety Glasses with Side Shields or Goggles) Start->EyePro Always Required HandPro Hand Protection (Chemical-Resistant Gloves) Start->HandPro Always Required BodyPro Body Protection (Lab Coat) Start->BodyPro Always Required EyePro->HandPro HandPro->BodyPro RespPro Respiratory Protection (As needed) BodyPro->RespPro If ventilation is inadequate or aerosolization is possible End Proceed with Experiment BodyPro->End Standard Operations RespPro->End

Caption: A workflow for selecting appropriate PPE.

  • Eye and Face Protection: Chemical safety glasses with side shields are the minimum requirement.[13] For tasks with a higher risk of splashing, chemical goggles should be worn.[1][8]

  • Hand Protection: Wear chemical-resistant gloves at all times. Nitrile or butyl rubber gloves are generally recommended for handling piperidine and morpholine derivatives.[4][6][13] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contact.[3]

  • Protective Clothing: A standard laboratory coat should be worn and kept buttoned to protect the skin and personal clothing.[13]

  • Respiratory Protection: For standard laboratory operations within a fume hood, respiratory protection is typically not required. However, if there is a potential for aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][13]

Table 2: Summary of Recommended Personal Protective Equipment

Protection Type Specific Recommendation Rationale
Engineering Controls Chemical Fume HoodTo prevent inhalation of vapors or dust.[6][13]
Safety Shower & Eyewash StationFor immediate decontamination in case of exposure.[10][14]
Eye/Face Protection Safety Glasses with Side Shields (minimum) or Chemical GogglesTo protect against splashes and eye irritation.[1][8][13]
Hand Protection Nitrile or Butyl Rubber GlovesTo prevent skin contact and irritation.[4][6][13]
Body Protection Laboratory CoatTo protect skin and clothing from contamination.[13]
Respiratory Protection NIOSH-approved Respirator (if necessary)For use when ventilation is inadequate or aerosols are generated.[1][13]

Operational and Disposal Plans: A Step-by-Step Guide

A meticulous and well-documented plan for handling and disposal is essential for maintaining a safe laboratory environment.

Handling Procedures
  • Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and that the work area within the fume hood is clean and uncluttered.

  • Weighing and Transferring:

    • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[13]

    • Use a spatula and a weigh boat for handling the solid. Avoid creating dust.[13]

    • If preparing a solution, add the solid slowly to the solvent to prevent splashing.

  • Post-Handling:

    • Decontaminate all glassware and surfaces that have come into contact with the chemical.

    • Carefully remove PPE, avoiding self-contamination.

    • Wash hands thoroughly with soap and water after completing the work.[12][14]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and correct action is critical.

  • Minor Spill (in fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).[1][8]

    • Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.

    • Decontaminate the spill area.

  • Major Spill (outside fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and the designated safety officer.

    • Prevent entry to the contaminated area.

    • Follow your institution's emergency response procedures.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[13] Remove contaminated clothing. Seek medical attention if irritation persists.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do. Seek immediate medical attention.

    • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[1]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Spill_Response_Plan cluster_spill Spill Response Plan Spill Spill Occurs Assess Assess Spill Size and Location Spill->Assess Minor Minor Spill (in Fume Hood) Assess->Minor Contained Major Major Spill (outside Fume Hood) Assess->Major Uncontained Alert Alert Others Minor->Alert Evacuate Evacuate Area Major->Evacuate Absorb Absorb with Inert Material Alert->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Notify Notify Safety Officer Evacuate->Notify Follow Follow Institutional Protocol Notify->Follow

Caption: A decision tree for spill response.

Waste Disposal

Proper segregation and disposal of chemical waste are critical for environmental and personal safety.

  • Solid Waste: Collect any unused or expired Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and labeled hazardous liquid waste container. Do not pour down the drain.[13]

  • Contaminated Materials: All disposable items that have come into contact with the compound (e.g., gloves, weigh boats, absorbent materials) should be placed in a designated solid hazardous waste container.

Consult your institution's environmental health and safety (EHS) department for specific disposal guidelines.

By adhering to these safety protocols, researchers can confidently handle Tert-butyl 2-morpholin-3-ylpiperidine-1-carboxylate, ensuring a safe and productive research environment. This proactive approach to safety not only protects individuals but also upholds the integrity and rigor of the scientific process.

References

  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Essential Safety and Operational Guidance for Handling Morpholine-4-carboxamide - Benchchem.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Morpholine - Santa Cruz Biotechnology.
  • Vertex AI Search. safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Vertex AI Search. tert-Butyl 4-(piperidin-4-yl)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。